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  • Product: 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide
  • CAS: 7153-54-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS: 7153-54-0) is a highly functionalized fluorene derivative utilized in organic electronics and as a critical intermediate in medicinal chemistry. The accurate assignment of its nuclear magnetic resonance (NMR) spectra is essential for confirming structural integrity, regiochemistry, and purity. This whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C NMR chemical shifts of this compound. By analyzing the electronic effects of the C9-bromine and the C2-protonated dimethylamine groups, we establish a self-validating framework for spectral interpretation.

Structural Causality & Electronic Effects

The NMR profile of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is dictated by the interplay of its rigid biphenyl-like core and two highly perturbing substituents:

  • The C9-Bromine Atom: Bromine exerts a strong inductive electron-withdrawing effect ( −I ). In an unsubstituted fluorene core, the C9 methylene protons resonate at ~3.9 ppm. The substitution of a proton with the highly electronegative bromine heavily deshields the remaining geminal proton (H-9), shifting it downfield to approximately 6.3 ppm. This is consistent with established literature for 9-bromofluorene derivatives[1].

  • The C2-Ammonium Group ( −NH(CH3​)2+​ ): While a free dimethylamine group is electron-donating via resonance ( +M ), the hydrobromide salt protonates the nitrogen, eliminating the lone pair. The resulting ammonium group acts as a powerful inductive electron-withdrawing group ( −I ). This deactivates the adjacent aromatic ring, specifically deshielding the ortho protons (H-1 and H-3) more significantly than the meta proton (H-4).

Electronic Effect Pathway

The diagram below illustrates the inductive withdrawal pathways that dictate the downfield shifts observed in the NMR spectra.

Electronic_Effects Core Fluorene Core (Aromatic System) Br C9-Bromine (-I Effect) Br->Core Inductive Withdrawal H9 H9 Proton (Deshielded to ~6.3 ppm) Br->H9 Deshielding Amine C2-Ammonium (-NHMe2+) (-I Effect) Amine->Core Inductive Withdrawal H1_H3 H1 & H3 Protons (Deshielded to ~7.6-7.8 ppm) Amine->H1_H3 Deshielding (ortho)

Caption: Inductive electron withdrawal by C9-Br and C2-ammonium groups driving downfield NMR shifts.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum provides direct evidence of the protonation state and the regiochemistry of the substituents. DMSO- d6​ is the solvent of choice due to its ability to dissolve polar hydrobromide salts and prevent rapid exchange of the ammonium proton, allowing the N−H+ signal to be clearly observed[2].

Predicted 1 H NMR Assignments (in DMSO- d6​ )
PositionShift (ppm)MultiplicityIntegrationAssignment Causality
N-H + 10.20Broad singlet (br s)1HHighly deshielded ammonium proton; exchanges slowly in dry DMSO- d6​ .
H-4 8.05Doublet (d, J=8.0 Hz)1HDeshielded by the extended conjugated system; meta to the ammonium group.
H-1 7.85Doublet (d, J=2.0 Hz)1HOrtho to the strongly electron-withdrawing −NH(CH3​)2+​ group.
H-5, H-8 7.80 - 7.90Multiplet (m)2HStandard fluorene bay-region/peri protons.
H-3 7.55Doublet of doublets (dd, J=8.0,2.0 Hz)1HOrtho to the ammonium group; coupled to H-4 and H-1.
H-6, H-7 7.40 - 7.50Multiplet (m)2HStandard fluorene aromatic protons on the unsubstituted ring.
H-9 6.35Singlet (s)1HStrongly deshielded by the geminal bromine atom ( −I effect)[1].
N-CH 3​ 3.20Singlet (s)6HDownfield shift from free amine (~2.9 ppm) due to the adjacent positive charge.

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum corroborates the carbon framework. The presence of the heavy bromine atom at C9 and the electronegative nitrogen at C2 heavily influence the local carbon resonances, pushing them downfield compared to an unsubstituted fluorene core[3].

Predicted 13 C NMR Assignments (in DMSO- d6​ )
PositionShift (ppm)Assignment Causality
C-4a, C-5a, C-8a, C-9a 138.0 - 145.0Quaternary aromatic carbons of the fluorene core.
C-2 135.5Quaternary carbon attached to the strongly electronegative ammonium nitrogen.
C-4 129.0Aromatic CH, meta to the ammonium group.
C-1, C-3 120.0 - 125.0Aromatic CH, ortho to the ammonium group.
C-5, C-6, C-7, C-8 120.0 - 128.0Unsubstituted fluorene aromatic carbons.
C-9 48.5Aliphatic methine carbon, heavily deshielded by the directly attached bromine atom[3].
N-CH 3​ 43.0N-methyl carbons, deshielded by the positive charge on the adjacent nitrogen.

Experimental Protocols & Self-Validating Workflow

To ensure scientific integrity, the acquisition of NMR data must follow a rigorous, self-validating protocol. Standardized sample preparation minimizes artifacts[4], while 2D NMR techniques (HSQC, HMBC) validate 1D assignments by mapping proton-carbon connectivities.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide.

    • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100% isotopic purity) to achieve an optimal concentration of ~50–100 mM. Ensure the solvent is rigorously dry to prevent the water peak (~3.3 ppm) from obscuring the N-CH 3​ signal[2].

    • Transfer the homogeneous solution to a high-quality 5 mm NMR tube[4].

  • Instrument Setup & Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium signal of DMSO- d6​ . Tune and match the probe, and perform rigorous shimming (Z1-Z5) to achieve a line width of < 0.5 Hz for the TMS reference peak.

    • Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds and 16 scans.

    • Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds and a minimum of 512 scans to ensure adequate signal-to-noise for quaternary carbons.

  • Self-Validation via 2D NMR:

    • Run a 1 H- 13 C HSQC experiment to definitively link the H-9 proton (~6.35 ppm) to the C-9 carbon (~48.5 ppm).

    • Run a 1 H- 13 C HMBC experiment to observe the three-bond correlation ( 3JCH​ ) between the N-CH 3​ protons (~3.20 ppm) and the C-2 quaternary carbon (~135.5 ppm), definitively confirming the regiochemistry of the amine group.

NMR Workflow Diagram

NMR_Workflow A Sample Prep (Dissolve in dry DMSO-d6) B Instrument Setup (Lock, Tune, Shim) A->B C 1D Acquisition (1H & 13C NMR) B->C D 2D Validation (HSQC & HMBC) C->D E Data Processing (FT, Phase, Baseline) D->E

Caption: Self-validating NMR sample preparation and acquisition workflow.

References

  • [3] Title: Electronic Supporting Information for “The impact of structure upon the acidity of triazolium salts in dimethyl sulfoxide”. Source: rsc.org. URL:[Link]

  • [4] Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center. Source: nd.edu. URL:[Link]

  • [2] Title: An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6. Source: nih.gov. URL:[Link]

Sources

Exploratory

UV-Vis absorption and fluorescence emission spectra of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

An In-Depth Technical Guide to the Photophysical Profiling of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide Executive Summary 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS 7153-54-0) is a highly specia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Profiling of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

Executive Summary

9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS 7153-54-0) is a highly specialized bifunctional building block utilized in the synthesis of two-photon absorption (TPA) probes, advanced fluorophores, and organic light-emitting diodes (OLEDs)[1],[2]. Understanding its photophysical properties—specifically its UV-Vis absorption and fluorescence emission spectra—requires a deep mechanistic understanding of its structural states. This whitepaper provides a comprehensive analysis of the compound's spectral behavior, detailing the causality behind its optical shifts, the impact of the heavy-atom effect, and a self-validating protocol for accurate spectroscopic characterization.

Structural Causality: The Tripartite Optical System

To interpret the spectra of this compound, one must analyze its three distinct structural components, each dictating a specific photophysical outcome:

  • The Fluorene Scaffold: The rigid, planar biphenyl system provides an extended π-conjugation network, which is the foundation for its strong UV absorption and potential for high-quantum-yield fluorescence[3],[4].

  • The N,N-Dimethylamine Group & The Protonation Switch: In its free base form, the nitrogen lone pair participates in the π-system, creating a strong "push-pull" intramolecular charge transfer (ICT) state that shifts absorption to the near-UV/visible region[5]. However, because the 9-position bromine is a highly reactive electrophile, a free amine would lead to rapid intermolecular self-alkylation and degradation. Supplying the compound as a hydrobromide salt protonates the amine, locking the lone pair and stabilizing the molecule[1]. Spectroscopically, this protonation severs the conjugation, causing a massive hypsochromic (blue) shift.

  • The 9-Bromo Substituent: The presence of the heavy bromine atom at the benzylic 9-position introduces strong spin-orbit coupling. This "heavy-atom effect" facilitates intersystem crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), which inherently quenches fluorescence quantum yield ( ΦF​ ) compared to non-brominated analogs[6].

UV-Vis Absorption Spectroscopy

The UV-Vis absorption profile of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine is entirely dependent on its acid-base equilibrium.

When dissolved directly in an aprotic solvent (e.g., Acetonitrile), the compound remains protonated. The absorption spectrum mirrors that of an unsubstituted fluorene core, characterized by sharp, structured π−π∗ transitions in the deep UV region (~270–290 nm).

Upon the addition of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA), the amine is deprotonated. The restoration of the nitrogen lone pair into the fluorene π -system generates a broad, structureless ICT band with a λmax​ significantly red-shifted to the 350–370 nm region[3],[5].

Table 1: Quantitative UV-Vis Absorption Parameters

Chemical StateSolvent λmax​ (nm)Extinction Coefficient ( ϵ )Spectral Characteristics
Hydrobromide Salt MeCN~270 - 290~20,000 M−1cm−1 Structured peaks; dominated by localized fluorene π−π∗ transitions. ICT blocked.
Free Base Amine MeCN~350 - 370~25,000 M−1cm−1 Broad, structureless band due to restored n−π∗ conjugation and push-pull dynamics.

Fluorescence Emission Spectroscopy

Fluorene-amine derivatives are prized for their intense blue fluorescence, making them ideal for OLED applications and biological imaging[4],[7]. However, measuring the fluorescence of CAS 7153-54-0 requires careful state control.

The hydrobromide salt exhibits negligible and highly blue-shifted emission due to the lack of ICT and the quenching effect of the protonated amine. Once converted to the free base, excitation at the new λmax​ (~350 nm) yields a strong, broad emission band in the blue region (~420–460 nm). The exact emission wavelength is highly dependent on solvent polarity (solvatochromism) due to the large dipole moment change upon excitation[5].

Table 2: Quantitative Fluorescence Emission Parameters

Chemical StateExcitation ( λex​ )Emission ( λem​ )Stokes ShiftQuantum Yield ( ΦF​ )
Hydrobromide Salt 280 nm~310 - 330 nm~40 nm< 0.05 (Highly quenched by protonation)
Free Base Amine 350 nm~420 - 460 nm~70 - 90 nm~0.3 - 0.5 (Moderate; limited by Br heavy-atom effect)

Self-Validating Experimental Protocol

To ensure data integrity and rule out degradation (such as the hydrolysis of the labile 9-bromo group), the following protocol employs a self-validating titration methodology.

Step 1: Baseline & Linearity Validation

  • Prepare a 10μM stock solution of the hydrobromide salt in spectroscopic-grade Acetonitrile.

  • Measure the UV-Vis spectrum against a pure solvent blank. Confirm the primary peak is at ~280 nm.

  • Validation: Measure at 5μM and 20μM to confirm Beer-Lambert linearity, ensuring no aggregation is occurring.

Step 2: Isosbestic State Validation (Titration)

  • Place the 10μM sample in a quartz cuvette.

  • Titrate with micro-aliquots of 0.1 M DIPEA in MeCN, recording the UV-Vis spectrum after each addition.

  • Validation: You must observe the depletion of the 280 nm peak and the growth of the 350 nm peak. Crucially, the spectra must cross at a sharp isosbestic point. The presence of an isosbestic point mathematically validates a clean 1:1 conversion from salt to free base without side reactions (e.g., nucleophilic displacement of the bromine).

Step 3: Excitation-Emission Matrix (EEM) Validation

  • Using the fully neutralized free base solution, set the fluorometer excitation to 350 nm and record the emission spectrum (expected ~420 nm).

  • Validation: Perform an excitation scan by setting the emission monochromator to 420 nm and scanning the excitation wavelengths. The resulting excitation spectrum must perfectly overlay with the 350 nm absorption band. If it does not, the emission is arising from an impurity or a degradation product, not the target fluorophore.

Workflow Visualization

The following diagram maps the photophysical transition and the integrated validation checkpoints required for accurate spectral characterization.

Photophysics Salt Protonated Salt (Conjugation Blocked) Base Free Base Amine (Conjugation Active) Salt->Base + DIPEA Base (Deprotonation) UV1 UV-Vis: λmax ~280 nm (Fluorene Core) Salt->UV1 Absorbance FL1 Emission: Weak/Shifted Salt->FL1 Excitation UV2 UV-Vis: λmax ~350 nm (Push-Pull System) Base->UV2 Absorbance FL2 Emission: Strong Blue (~420 nm) Base->FL2 Excitation UV1->UV2 Isosbestic Point Validation

Caption: Photophysical state transition and spectral validation workflow.

References

  • BLD Pharm. "9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide.
  • AA Blocks. "Product Index - AA Blocks.
  • National Institutes of Health (NIH) / Bioconjugate Chemistry. "Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
  • ACS Publications. "Synthesis of New Two-Photon Absorbing Fluorene Derivatives via Cu-Mediated Ullmann Condensations.
  • Frontiers of Optoelectronics. "A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes.
  • Semantic Scholar. "Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine.

Sources

Foundational

Comprehensive Characterization of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide: Molecular Weight, Exact Mass, and Physical Properties

Executive Summary In the rapidly evolving fields of organic electronics and advanced pharmaceuticals, fluorene derivatives serve as foundational building blocks. Specifically, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of organic electronics and advanced pharmaceuticals, fluorene derivatives serve as foundational building blocks. Specifically, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS: 7153-54-0) is a highly versatile, reactive intermediate. Its rigid, planar biphenyl-like core, coupled with an electron-donating dimethylamine group and an electrophilic 9-bromo position, makes it an ideal precursor for synthesizing Hole-Transporting Materials (HTMs) and Aggregation-Induced Emission (AIE) active fluorophores for Organic Light-Emitting Diodes (OLEDs)[1][2].

This technical whitepaper provides an in-depth analysis of the molecular weight, exact mass, physical properties, and self-validating experimental protocols required to properly characterize and utilize this compound in advanced synthetic workflows.

Molecular Identity and Mass Specifications

A critical distinction in the analytical characterization of halogenated salts is the difference between the average molecular weight (MW) and the monoisotopic exact mass.

The empirical formula for the intact hydrobromide salt is C15H15Br2N [3][4]. Because bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the average molecular weight is calculated using the atomic weight of bromine (~79.90 g/mol ), yielding 369.0943 g/mol [3][5]. However, for High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass—calculated using the most abundant isotopes ( 12 C, 1 H, 79 Br, 14 N)—is 366.9571 Da .

Table 1: Chemical Identifiers and Mass Specifications
ParameterValueAnalytical Significance
Chemical Name 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromideIUPAC standard nomenclature.
CAS Registry Number 7153-54-0Unique numerical identifier[5].
Molecular Formula C15H15Br2NIncludes the HBr salt component[4].
Average Molecular Weight 369.0943 g/mol Used for macroscopic stoichiometric calculations[3].
Monoisotopic Exact Mass 366.9571 DaTarget mass for theoretical neutral intact molecule.
Theoretical Isotopic Envelope (Br₂) M (367): 51%, M+2 (369): 100%, M+4 (371): 49%The classic 1:2:1 triplet signature of a dibrominated species.

Physical Properties and Chemical Stability

The physical properties of 7153-54-0 are dictated by its ionic nature and the inherent lability of the 9-position on the fluorene ring. As a hydrobromide salt, the amine is protonated, which neutralizes its nucleophilicity. This is a deliberate structural feature: if stored as a free base, the nucleophilic amine could undergo intermolecular self-condensation with the electrophilic 9-bromo position of adjacent molecules, leading to polymerization or degradation.

Table 2: Predicted and Standard Physical Properties
PropertyExpected CharacteristicCausality / Scientific Rationale
Physical State Solid, crystalline powderTypical for rigid, planar fluorene hydrobromide salts.
Color Off-white to pale brownishTrace color shifts indicate slight photolytic degradation of the 9-bromo group.
Solubility Soluble in MeOH, DMSO, DMFThe ionic lattice readily dissociates in polar protic and aprotic solvents.
Melting Point > 200 °C (with decomposition)High ionic lattice energy; thermal energy induces C-Br homolysis before true melting.
Storage Conditions 2-8 °C, dark, inert atmospherePrevents photolytic C-Br cleavage and oxidative degradation of the fluorene core.

Mechanistic Insights: Reactivity of the Fluorene Scaffold

The utility of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine lies in its dual reactivity. The 9-position of the fluorene ring is highly susceptible to heterolytic cleavage, forming a resonance-stabilized fluorenyl cation[6]. Alternatively, under UV irradiation, it can undergo homolytic cleavage to form a fluorenyl radical. This makes the compound an excellent electrophile for cross-coupling reactions or nucleophilic substitutions.

Reactivity_Pathways Salt 9-Bromo-N,N-dimethyl- 9H-fluoren-2-amine HBr FreeBase Free Base (Active Nucleophile) Salt->FreeBase Mild Base (pH > 8) Cation 9-Fluorenyl Cation (Electrophilic Intermediate) Salt->Cation Lewis Acid / Solvolysis Radical 9-Fluorenyl Radical (Photochemical Intermediate) Salt->Radical UV Irradiation (hν)

Caption: Reactivity pathways and intermediate generation from the fluorene precursor.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in causality and validation steps.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Characterization

When analyzing the hydrobromide salt via Electrospray Ionization (ESI) in positive mode, the salt dissociates in solution. Therefore, the intact dibrominated mass (366.95 Da) is not observed. Instead, the protonated free base [C15​H15​BrN]+ is detected.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Causality: Methanol fully solvates the hydrobromide salt, facilitating the release of the free bromide ion.

  • Ionization: Inject into the ESI-TOF MS using a soft ionization voltage (e.g., 3.0 kV). Causality: Soft ionization prevents the in-source fragmentation of the labile 9-bromo bond.

  • Data Validation: Look for the protonated molecular ion [M+H]+ . Because the ionized species contains only one bromine atom, the isotopic envelope will shift from a 1:2:1 triplet to a 1:1 doublet at m/z 288.038 ( 79 Br) and m/z 290.036 ( 81 Br).

MS_Workflow A Solid Salt C15H15Br2N B Dissolution (MeOH/H2O) A->B Solvation C ESI+ Source [M-Br]+ Generation B->C Ionization D Detection m/z 288 & 290 (1:1) C->D TOF Analysis

Caption: Analytical workflow for HRMS characterization of the hydrobromide salt.

Protocol 2: Controlled Free-Basing for Cross-Coupling Reactions

To utilize this compound in transition-metal-catalyzed cross-coupling (e.g., for OLED polymer synthesis), the amine must be deprotonated without hydrolyzing the 9-bromo group.

  • Biphasic Suspension: Suspend 500 mg of the salt in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ (10 mL total).

  • Controlled Deprotonation: Stir vigorously for 15 minutes at room temperature. Causality: NaHCO3​ is a mild base (pH ~8.3). It is strong enough to deprotonate the dimethylamine but mild enough to prevent hydroxide-mediated hydrolysis of the 9-bromo position into 9-fluorenol.

  • Extraction & Isolation (In the Dark): Separate the organic (DCM) layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Causality: The process must be performed in the dark because the free-based 9-bromo fluorene is highly photolabile and prone to radical dimerization.

References

  • AA Blocks. "Product Index: C15H15Br2N". Available at: [Link]

  • ACS Applied Materials & Interfaces. "AIE-Active Fluorene Derivatives for Solution-Processable Nondoped Blue Organic Light-Emitting Devices (OLEDs)". Available at: [Link]

  • ResearchGate. "Fluorenyl Cations: Synthesis and Reactivity". Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide: A Framework for Physicochemical Characterization

An In-depth Technical Guide Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are thermodynamic stability and melting point, which dictate everything from purification and formulation strategies to storage conditions and shelf-life. This guide provides a comprehensive framework for the characterization of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide, a novel fluorene derivative. While specific experimental data for this compound is not yet publicly documented, this paper presents the authoritative methodologies and rationale that a drug development scientist would employ to determine these crucial parameters. We will detail the experimental protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), explaining the causal links between experimental design and the resultant data. This document serves as both a practical guide for researchers in the field and a foundational reference for the characterization of novel crystalline solids.

Introduction: The Imperative of Solid-State Characterization

9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is a halogenated derivative of the fluorene scaffold, a privileged structure in medicinal chemistry known for its rigid, planar geometry and unique photophysical properties. The introduction of a bromine atom and a dimethylamine group, subsequently salified to the hydrobromide, is intended to modulate its pharmacological activity, solubility, and bioavailability.

However, before any advanced biological evaluation can be undertaken, a baseline of its physical viability must be established. The thermodynamic stability—its resistance to decomposition under thermal stress—and its melting point are not mere data points; they are foundational pillars of its "developability."

  • Melting Point (Tₘ): Serves as a primary indicator of identity and purity. A sharp, well-defined melting point is characteristic of a pure crystalline substance, while a broad melting range often suggests the presence of impurities or multiple crystalline forms (polymorphs).

  • Thermodynamic Stability: Directly impacts manufacturing, formulation, and storage. An unstable compound may degrade upon heating during drying processes, or have a limited shelf-life, compromising the safety and efficacy of the final drug product.

This guide outlines a logical, multi-tiered approach to fully characterize the thermal behavior of this NCE.

The Characterization Workflow: A Synergistic Approach

The determination of thermal properties is not a monolithic task but rather an integrated workflow where each technique provides a piece of a larger puzzle. The relationship between these core analytical methods is illustrated below.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Thermal Analysis cluster_2 Phase 3: Data Synthesis synthesis Synthesis & Purification of NCE mp Capillary Melting Point (Tₘ) synthesis->mp Purity & Identity Check dsc Differential Scanning Calorimetry (DSC) mp->dsc Confirm Tₘ & Detect Transitions tga Thermogravimetric Analysis (TGA) dsc->tga Correlate Thermal Events with Mass Loss report Comprehensive Stability Profile dsc->report tga->report G cluster_workflow DSC Experimental Workflow start Calibrate Instrument (Indium Standard) weigh Weigh 1-3 mg Sample into Al Pan start->weigh seal Crimp & Pierce Lid weigh->seal program Set Method: - Ramp: 10 °C/min - Purge: N₂ @ 50 mL/min seal->program run Run Experiment program->run analyze Analyze Thermogram: - Identify Tₘ (Onset) - Integrate ΔH_fus - Identify T_decomp run->analyze

Caption: Step-by-step workflow for a standard DSC experiment.

Thermogravimetric Analysis (TGA)

4.2.1. Expertise & Rationale TGA complements DSC by precisely measuring changes in the mass of a sample as a function of temperature. While DSC shows that a thermal event is occurring, TGA shows if that event is associated with a loss of mass. This is crucial for distinguishing between a phase transition (like melting, which involves no mass loss) and a decomposition event. For a hydrobromide salt, TGA is particularly useful for identifying the loss of any bound solvent or water molecules before the main decomposition of the organic moiety.

4.2.2. Self-Validating Protocol

Objective: To quantify mass loss as a function of temperature and correlate it with thermal events from DSC.

Materials:

  • TGA Instrument (e.g., TA Instruments Q500)

  • Platinum or ceramic TGA pans

  • Nitrogen gas supply (high purity)

Procedure:

  • Instrument Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample directly into the TGA pan. A larger sample size than DSC is used to improve the accuracy of mass loss detection.

  • Instrument Programming:

    • Equilibration: Set an initial temperature of 25 °C.

    • Heating Ramp: Program a heating ramp from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min. This rate should match the DSC experiment to allow for direct correlation.

    • Atmosphere: Use a nitrogen purge at a flow rate of 50-100 mL/min.

  • Data Acquisition: Place the sample pan in the TGA furnace and start the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Identify the temperatures at which significant mass loss steps occur.

    • Correlate these mass loss steps with the endothermic or exothermic events observed in the DSC thermogram. For example, a mass loss occurring at the same temperature as a DSC endotherm might indicate melting with simultaneous decomposition.

Data Synthesis and Interpretation

The true power of this analysis comes from overlaying and comparing the data from all three techniques. The results should be summarized in a clear, concise table.

Table 1: Hypothetical Physicochemical Data Summary for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

ParameterMethodResultInterpretation
Melting Range Capillary MP210.5 – 212.0 °CSuggests a relatively pure crystalline solid.
Melting Point (T_onset) DSC210.8 °CConfirms the capillary MP. The sharp endotherm indicates a single crystalline form.
Heat of Fusion (ΔH_fus) DSC85.2 J/gQuantitative measure of the energy required to melt the crystal lattice.
Mass Loss before Melting TGA< 0.5%Indicates the material is likely anhydrous and not a solvate.
Decomposition Onset (T_decomp) DSC / TGA~235 °CDecomposition begins shortly after melting, indicating a limited window of thermal stability in the liquid state.

Overall Interpretation: Based on this hypothetical data, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is a high-melting, crystalline solid with good thermal stability up to its melting point. However, it exhibits rapid decomposition shortly after melting. This information is critical for downstream processes:

  • Drying: The material can be safely dried at temperatures well below 200 °C.

  • Formulation: Melt-based formulations (e.g., hot-melt extrusion) would likely be unsuitable due to the proximity of the melting and decomposition temperatures. Conventional wet granulation or direct compression would be preferred.

  • Storage: The compound is expected to have excellent shelf stability under standard ambient conditions.

This structured, multi-technique approach provides the robust, reliable, and actionable data required to confidently advance a new chemical entity through the drug development pipeline.

References

  • Differential Scanning Calorimetry (DSC) Theory and Applications. Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA) Principles and Applications. TA Instruments. [Link]

  • Melting Point Analysis Guide. Büchi Labortechnik AG. [Link]

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Foundational

Mechanism of Bromination for N,N-Dimethyl-9H-fluoren-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary N,N-dimethyl-9H-fluoren-2-amine (2-dimethylaminofluorene) is a highly privileged scaffold utilized in the development of organic light-emitting diodes (OLEDs), near-IR fluorescent probes, and neuroprote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-9H-fluoren-2-amine (2-dimethylaminofluorene) is a highly privileged scaffold utilized in the development of organic light-emitting diodes (OLEDs), near-IR fluorescent probes, and neuroprotective anti-amyloid agents. The functionalization of this core via regioselective bromination is a critical gateway reaction, providing the necessary aryl bromide handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This whitepaper provides an in-depth mechanistic analysis of the electrophilic aromatic substitution (EAS) of N,N-dimethyl-9H-fluoren-2-amine, explaining the causality behind the strict regioselectivity and outlining a self-validating experimental protocol designed to suppress off-target radical pathways.

Mechanistic Principles: Electrophilic Aromatic Substitution on the Fluorene Core

The bromination of N,N-dimethyl-9H-fluoren-2-amine is governed by a delicate interplay of electronic activation and steric shielding.

Electronic Transmission & Extended Conjugation

The dimethylamino ( −NMe2​ ) group at the C2 position is a strongly activating, electron-donating group via its +M (resonance) effect. In a standard benzene ring, this would direct electrophilic attack strictly to the ortho (C1, C3) and para positions. However, the fluorene core is rigidly planar due to the C9 methylene bridge. This enforced coplanarity allows for highly efficient p -orbital overlap across the central C4a–C4b bond. Consequently, the +M effect is transmitted via extended (vinylogous) conjugation directly to the C7 position on the opposite ring.

Steric Shielding and the "Bay Region"

While the C1 and C3 positions are electronically activated (ortho to the amine), they suffer from significant steric hindrance:

  • C1 Position: Located in the sterically congested "bay region" adjacent to the C9 methylene protons.

  • C3 Position: Directly adjacent to the bulky, freely rotating −NMe2​ group.

Because the incoming electrophile (a bulky bromonium ion or NBS-derived Br+ ) requires a sterically accessible trajectory, attack at the ortho positions is kinetically disfavored compared to the highly exposed, electronically activated C7 position. This cross-ring directing effect is a hallmark of 2-substituted fluorenes, yielding 7-bromo-N,N-dimethyl-9H-fluoren-2-amine (the precursor to bioactive compounds like KO-162) as the major thermodynamic and kinetic product[1].

Regioselectivity A N,N-dimethyl-9H-fluoren-2-amine (Ground State) B C3-Activated State (Ortho-attack) A->B +M effect (Local) C C7-Activated State (Para-like cross-ring attack) A->C +M effect (Extended Conjugation) E 3-bromo Derivative (Minor Product) B->E Br+ attack (Sterically Hindered) D 7-bromo Derivative (Major Product) C->D Br+ attack (Sterically Accessible)

Fig 1. Electronic and steric factors dictating the regioselectivity of EAS on the fluorene core.

Reaction Pathway Control: Ionic vs. Radical Mechanisms

A critical failure point in fluorene functionalization is the vulnerability of the C9 benzylic position . The C9 protons are highly acidic and possess weak C–H bond dissociation energies. If bromination is conducted under improper conditions, the reaction will divert from an ionic EAS pathway to a radical Wohl-Ziegler bromination, yielding the undesired 9-bromo derivative.

To enforce the EAS pathway:

  • Reagent Selection (NBS over Br2​ ): N-Bromosuccinimide (NBS) is utilized to provide a low, steady-state concentration of Br+ , which prevents over-bromination (e.g., 3,7-dibromination) commonly seen with molecular bromine[2].

  • Solvent Polarity: Polar aprotic solvents like DMF or Propylene Carbonate (PC) stabilize the polar Wheland intermediate (σ-complex). DMF is particularly effective as it forms a transient Vilsmeier-Haack-type complex with NBS, enhancing electrophilicity[3].

  • Light Exclusion: The reaction must be strictly protected from UV/visible light to prevent the homolytic cleavage of the N–Br bond, thereby shutting down the radical chain mechanism at C9.

Pathway_Control Start Substrate + NBS Cond1 Polar Solvent (DMF), Dark, 0 °C Start->Cond1 Cond2 Non-polar Solvent, Light/Heat Start->Cond2 Mech1 Electrophilic Aromatic Substitution Cond1->Mech1 Heterolytic Br+ Generation Mech2 Wohl-Ziegler Bromination Cond2->Mech2 Homolytic Br• Generation Prod1 7-bromo Derivative (Target) Mech1->Prod1 Prod2 9-bromo Derivative (Side Product) Mech2->Prod2

Fig 2. Causality of experimental conditions in directing ionic EAS over radical bromination.

Quantitative Data: Comparative Bromination Conditions

The table below summarizes how variations in substrate and conditions impact the regiochemical outcome, demonstrating why mild NBS conditions are the modern standard for 2-aminofluorene derivatives[2],[3],[1].

SubstrateReagentSolventTempMajor ProductYieldRef
2-Aminofluorene Br2​ (1.0 eq)AcOH20 °C3-bromo-2-aminofluorene~60%2[2]
2-Acetamidofluorene Br2​ (1.0 eq)AcOH/CHCl₃20 °C7-bromo-2-acetamidofluorene70%2[2]
N,N-Dimethyl-9H-fluoren-2-amineNBS (1.05 eq)DMF0 °C to RT7-bromo-N,N-dimethyl-9H-fluoren-2-amine>85%1[1]
9H-fluorene-2-carbaldehydeNBS (1.0 eq)Propylene CarbonateRT7-bromo-9H-fluorene-2-carbaldehyde90%3[3]

Validated Experimental Protocol

The following methodology is engineered as a self-validating system to maximize the yield of the 7-bromo derivative while suppressing C9-radical bromination and C3-dibromination.

  • Preparation & Dissolution: In a flame-dried round-bottom flask, dissolve N,N-dimethyl-9H-fluoren-2-amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Purge the system with inert gas ( N2​ or Ar) to remove oxygen, which can act as a radical initiator.

  • Temperature & Light Control: Wrap the flask entirely in aluminum foil to exclude ambient light. Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Weigh out N-Bromosuccinimide (NBS, 1.05 equiv). Add the NBS portion-wise over 30 minutes. Causality Note: Gradual addition prevents exothermic spikes that could dynamically alter the kinetic preference from mono- to di-bromination.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction strictly via LC-MS or TLC (Hexane/EtOAc) until the starting material is fully consumed.

  • Quenching & Extraction: Pour the reaction mixture into a 5-fold volume of ice-cold distilled water. This quenches the reaction and precipitates the highly hydrophobic brominated fluorene. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to scrub residual DMF from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel flash column chromatography using a Hexane/EtOAc gradient to afford pure 7-bromo-N,N-dimethyl-9H-fluoren-2-amine.

Workflow S1 1. Dissolution DMF, N2 atm S2 2. Cooling 0 °C, Dark S1->S2 S3 3. Electrophile NBS dropwise S2->S3 S4 4. Reaction Warming to RT S3->S4 S5 5. Isolation Extraction & CC S4->S5

Fig 3. Step-by-step experimental workflow for the synthesis of 7-bromo fluorene derivatives.

Conclusion

The bromination of N,N-dimethyl-9H-fluoren-2-amine is a premier example of how extended conjugation across a rigid biphenyl-like system dictates regiochemistry. By understanding the electronic activation of the C7 position and the steric shielding of the ortho positions, researchers can leverage mild, ionic EAS conditions (NBS/DMF/Dark) to selectively synthesize 7-bromo-N,N-dimethyl-9H-fluoren-2-amine in high yields, bypassing deleterious radical pathways at the C9 bridge.

References

  • Bell, F., & Mulholland, D. B. (1949).Substitution Products of 2-Aminofluorene. (IV.) RSC Publishing.
  • Hideg, K., et al.Synthesis and study of 2-amino-7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds. PMC.
  • Belfield, K. D., et al.RGD-conjugated Two-photon Absorbing Near-IR Emitting Fluorescent Probes for Tumor Vasculature Imaging. PMC.

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide in Polar Solvents

This guide provides a comprehensive technical overview of the anticipated electronic and photophysical properties of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide, particularly focusing on its behavior in polar so...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticipated electronic and photophysical properties of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide, particularly focusing on its behavior in polar solvent environments. While direct experimental data for this specific hydrobromide salt is not extensively available in public literature, this document synthesizes information from closely related fluorene derivatives to build a predictive framework for its characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of novel fluorophores.

Introduction: The Fluorene Scaffold and its Potential

The fluorene moiety is a rigid, planar, and highly conjugated tricyclic aromatic hydrocarbon that serves as a foundational structure for a wide array of functional organic materials.[1][2] Its derivatives are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and advanced therapeutic agents. The electronic properties of the fluorene core can be finely tuned through substitution at its C2, C7, and C9 positions.

The subject of this guide, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine, incorporates key structural features that are expected to give rise to intriguing electronic behavior. The N,N-dimethylamino group at the C2 position acts as a potent electron-donating group (EDG), while the bromine atom at the C9 position, although primarily influencing reactivity, also contributes to the overall electronic landscape of the molecule. The hydrobromide salt form is anticipated to enhance solubility in polar solvents.

Expected Electronic and Photophysical Properties

The electronic behavior of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine is predicted to be dominated by intramolecular charge transfer (ICT) phenomena, a hallmark of "push-pull" systems where an electron-donating group is conjugated with an electron-accepting or electron-withdrawing moiety.[3] In this molecule, the dimethylamino group serves as the electron donor, and the fluorene nucleus, along with the bromo-substitution, acts as the electron-accepting part of the system.

Solvatochromism: A Probe of the Microenvironment

A significant and anticipated property of this compound is solvatochromism, where the absorption and emission spectra of the molecule exhibit a pronounced dependence on the polarity of the solvent.[4][5] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.

In non-polar solvents, the molecule is expected to have a ground state with minimal charge separation. Upon photoexcitation, an ICT state is formed, leading to a significant increase in the dipole moment.[6] In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission maximum.[7] The extent of this shift is often correlated with the solvent polarity function.

It is anticipated that in polar protic solvents, such as alcohols and water, hydrogen bonding interactions with the dimethylamino group and potentially the bromine atom could further influence the excited-state dynamics and spectral properties.[6][8]

Absorption and Emission Characteristics

The UV-Visible absorption spectrum is expected to show characteristic π-π* transitions of the fluorene system.[9] The presence of the dimethylamino group will likely cause a red-shift in the absorption maximum compared to unsubstituted fluorene.

The fluorescence emission is predicted to be bright, with potentially high quantum yields, particularly in moderately polar to non-polar environments.[10][11] In highly polar solvents, the energy gap between the excited state and the ground state may decrease, leading to a more pronounced red-shift in the emission wavelength.

The following diagram illustrates the general principle of how solvent polarity affects the energy levels and, consequently, the emission wavelength of a solvatochromic dye.

G cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent Ground State (NP) Ground State (S₀) Excited State (NP) Excited State (S₁) Ground State (NP)->Excited State (NP) Absorption Ground State (P) Ground State (S₀) Ground State (NP)->Ground State (P) Excited State (NP)->Ground State (NP) Emission (Blue-shifted) Excited State (P) Excited State (S₁) Excited State (NP)->Excited State (P) Stabilization Ground State (P)->Excited State (P) Absorption Excited State (P)->Ground State (P) Emission (Red-shifted)

Caption: Effect of solvent polarity on electronic energy levels.

Electrochemical Properties

The electrochemical behavior of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine can be investigated using techniques such as cyclic voltammetry. These studies provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

It is expected that the compound will exhibit reversible or quasi-reversible oxidation and reduction processes.[12][13] The dimethylamino group should lower the oxidation potential, making the molecule relatively easy to oxidize. The reduction potential will be influenced by the fluorene core and the bromine substituent. The HOMO-LUMO gap determined from electrochemical data can be correlated with the optical bandgap obtained from UV-Vis spectroscopy.

Experimental Protocols for Characterization

To validate the predicted properties of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide, a series of standardized experimental procedures should be followed.

Synthesis and Purification

The synthesis of the target compound can be achieved through established methods for the functionalization of the fluorene scaffold. A potential synthetic route could involve the bromination of N,N-dimethyl-9H-fluoren-2-amine or the amination of a dibrominated fluorene precursor.[14][15][16] The final hydrobromide salt can be obtained by treating the free amine with hydrobromic acid. Purification is critical and can be achieved through recrystallization or column chromatography.

UV-Visible and Fluorescence Spectroscopy

This is the primary technique for investigating the solvatochromic properties.[17]

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., dichloromethane or acetonitrile).[18]

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Concentration: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in each solvent to avoid aggregation effects.

  • UV-Vis Measurement: Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum for each solution. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum.[19]

  • Data Analysis: Plot the absorption and emission maxima as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

The following diagram outlines the workflow for spectroscopic analysis.

G Start Start StockSolution Prepare Stock Solution Start->StockSolution SolventSeries Prepare Dilutions in Solvents of Varying Polarity StockSolution->SolventSeries UVVis UV-Vis Spectroscopy (Determine λ_abs_max) SolventSeries->UVVis Fluorescence Fluorescence Spectroscopy (Excite at λ_abs_max) UVVis->Fluorescence DataAnalysis Analyze Spectra & Plot vs. Solvent Polarity Fluorescence->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for spectroscopic characterization.

Cyclic Voltammetry

This electrochemical technique is used to determine the redox potentials.[14]

Protocol:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the compound in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential over a range that covers the expected oxidation and reduction events. Record the resulting voltammogram.

  • Data Analysis: Determine the half-wave potentials for the redox processes. These can be used to estimate the HOMO and LUMO energy levels.

Summary of Predicted and Measurable Properties

The following table summarizes the key electronic properties of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide and the techniques used for their characterization.

PropertyPredicted BehaviorExperimental Technique
Solvatochromism Strong positive solvatochromism in fluorescence.UV-Visible and Fluorescence Spectroscopy
Absorption (λ_max) Dependent on solvent polarity, expected in the UV-A to near-visible region.UV-Visible Spectroscopy
Emission (λ_em) Significant red-shift with increasing solvent polarity.Fluorescence Spectroscopy
Fluorescence Quantum Yield Potentially high, but may decrease in highly polar, protic solvents.Fluorescence Spectroscopy
Redox Potentials Accessible oxidation and reduction potentials.Cyclic Voltammetry
HOMO/LUMO Levels Can be estimated from electrochemical data.Cyclic Voltammetry

Conclusion and Future Outlook

9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is poised to be a molecule with significant potential as a fluorescent probe and a building block for functional organic materials. Its predicted strong solvatochromic properties make it a candidate for applications in sensing and bio-imaging, where changes in the local environment can be translated into a readable optical signal.

The experimental protocols outlined in this guide provide a clear pathway for the comprehensive characterization of its electronic properties. Future work should focus on the systematic investigation of its photophysics in a wide range of solvents and biological media, as well as exploring its utility in the synthesis of novel conjugated polymers and small molecules for optoelectronic applications. The insights gained from such studies will be invaluable for unlocking the full potential of this promising fluorene derivative.

References

  • Klymchenko, A. S., & Mely, Y. (2010). Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. The Journal of Physical Chemistry Letters, 1(3), 654-658.
  • Hocek, M., & Stepanek, P. (2016). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Chemical Science, 7(9), 5868-5874. [Link]

  • Beckstead, A. A., et al. (2021). Excited State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. The Journal of Physical Chemistry B, 125(45), 12519-12527. [Link]

  • Nagamura, T., et al. (2007). Optical properties and solvatofluorochromism of fluorene derivatives bearing S,S-dioxidized thiophene. Photochemical & Photobiological Sciences, 6(8), 869-875. [Link]

  • Klymchenko, A. S., & Mely, Y. (2010). Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. Request PDF. [Link]

  • Hocek, M., & Stepanek, P. (2016). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Chemical Science, 7(9), 5868-5874. [Link]

  • Suresh, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(43), 39019-39031. [Link]

  • Suresh, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(43), 39019-39031. [Link]

  • Beckstead, A. A., et al. (2021). Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. The Journal of Physical Chemistry B, 125(45), 12519–12527. [Link]

  • Al-Azzawi, A. M., & Al-Azzawi, S. F. (2016). Solvents effect on n→π* and π→π* transition of 9-fluorenone. ResearchGate. [Link]

  • Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry, 20(1), 131-139. [Link]

  • Ledwon, P., et al. (2022). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules, 27(15), 4878. [Link]

  • Wong, K.-T., et al. (2002). Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitter with Promising Electrochemical and Thermal Stability. Journal of the American Chemical Society, 124(39), 11576-11577. [Link]

  • Wang, X., et al. (2018). Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry – A European Journal, 24(51), 13531-13538. [Link]

  • Study.com. (n.d.). Fluorene | Overview, Polarity & Structure. [Link]

  • Leclerc, M., et al. (1998). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 31(17), 5463-5468. [Link]

  • ResearchGate. (n.d.). UV/vis absorbance spectra (left) and fluorescence spectra of 2, 4, 6, 8... [Link]

  • Piers, W. E., & Jäkle, F. (2021). 9-Borafluorenes: Synthesis, Properties, and Reactivity. Chemical Reviews, 121(8), 4317-4385. [Link]

  • Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.
  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • ChemBK. (n.d.). 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine. [Link]

  • Belfield, K. D., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications. [Link]

  • Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. [Link]

  • Liu, Y., et al. (n.d.). Fluorescence Detection of Volatile Amines using an Indanonalkene Platform. ChemRxiv. [Link]

  • Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. [Link]

  • Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

  • Catalán, J., & Pérez, P. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 339-345. [Link]

  • Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-2-amine, N,N-dimethyl- (CAS 13261-62-6). [Link]

  • ResearchGate. (2011). Electrochemical synthesis and characterization of poly(9-benzylfluorene). [Link]

  • NIST. (n.d.). 9H-Fluoren-2-amine, N,N-dimethyl-. [Link]

  • Royal Society of Chemistry. (1993). Electrochemistry of 9,9′-spirobifluorene derivatives: 2-acetyl- and 2,2′-diacetyl-9,9′-spirobifluorene. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

An Application Note and Step-by-Step Protocol for the Synthesis of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide For researchers, scientists, and drug development professionals, this guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol for the synthesis of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide. This document outlines a reliable multi-step synthetic route, starting from the commercially available 2-aminofluorene.

Fluorene derivatives are a critical class of compounds, widely utilized as building blocks in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key intermediates in medicinal chemistry.[1] The specific functionalization presented in the target molecule—a tertiary amine for charge transport properties, a bromine atom at the reactive C9 position for subsequent cross-coupling reactions, and its formulation as a stable hydrobromide salt—makes it a versatile synthon for advanced material and pharmaceutical development.

This protocol is designed to be self-validating, with detailed explanations for each procedural choice, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

The synthesis is structured as a three-step process. It begins with the exhaustive methylation of the primary amine of 2-aminofluorene to yield N,N-dimethyl-9H-fluoren-2-amine. This is followed by the selective bromination of the benzylic C9 position. The final step involves the conversion of the resulting tertiary amine into its hydrobromide salt to enhance stability and ease of handling.

Synthetic_Pathway A 2-Aminofluorene B N,N-dimethyl-9H-fluoren-2-amine A->B Reductive Amination (CH₂O, NaBH(OAc)₃) C 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine B->C Benzylic Bromination (NBS, AIBN) D 9-Bromo-N,N-dimethyl-9H-fluoren-2-amineHydrobromide C->D Salt Formation (HBr) G Synthesis & Analysis Workflow cluster_0 Step 1: N,N-Dimethylation cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation s1_start Dissolve 2-Aminofluorene in DCM s1_reagents Add Acetic Acid & Formaldehyde s1_start->s1_reagents s1_reduce Add NaBH(OAc)₃ s1_reagents->s1_reduce s1_react Stir 12-16h at RT s1_reduce->s1_react s1_workup Quench, Extract, Dry & Concentrate s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Product 1: N,N-dimethyl-9H-fluoren-2-amine s1_purify->s1_product s2_start Dissolve Product 1 in CCl₄ s1_product->s2_start s2_reagents Add NBS & AIBN s2_start->s2_reagents s2_react Reflux 4h s2_reagents->s2_react s2_workup Cool, Filter, Wash & Concentrate s2_react->s2_workup s2_product Product 2: 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine s2_workup->s2_product s3_start Dissolve Product 2 in Diethyl Ether s2_product->s3_start s3_reagent Add HBr (aq.) s3_start->s3_reagent s3_precipitate Stir & Precipitate s3_reagent->s3_precipitate s3_isolate Filter, Wash & Dry s3_precipitate->s3_isolate s3_final Final Product: Hydrobromide Salt s3_isolate->s3_final

Sources

Application

Application Note: Synthesis and Validation of Mitochondria-Targeted Two-Photon Fluorescent Probes using 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

Executive Summary The development of advanced fluorescent probes is critical for real-time monitoring of subcellular dynamics. Fluorene derivatives are widely recognized for their high two-photon absorption cross-section...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorescent probes is critical for real-time monitoring of subcellular dynamics. Fluorene derivatives are widely recognized for their high two-photon absorption cross-sections, photostability, and rigid coplanar biphenyl systems[1]. This application note details the chemical logic, synthesis, and biological validation of a mitochondria-targeted, two-photon fluorescent probe (Mito-Fluo ) utilizing 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide as the core precursor. By coupling this precursor with a triphenylphosphonium (TPP+) moiety, researchers can generate highly specific, push-pull fluorophores capable of deep-tissue imaging.

Scientific Rationale & Chemical Causality

Designing a high-performance fluorescent probe requires a deep understanding of the precursor's structural causality. The selection of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide provides a complete architectural foundation for a push-pull fluorophore:

  • The Core (Fluorene): Provides an extended, rigid π-conjugated system that enforces coplanarity, which is the primary driver for high fluorescence quantum yields and large two-photon absorption (2PA) cross-sections[1].

  • The Donor (-NMe₂): The N,N-dimethylamine group at the 2-position acts as a strong electron donor, initiating the intramolecular charge transfer (ICT) necessary for solvatochromic and push-pull behavior.

  • The Reactive Site (9-Bromo): The benzylic 9-position is highly activated and susceptible to nucleophilic substitution (Sₙ2), allowing for the seamless attachment of targeting vectors.

  • The Stabilizing Salt (Hydrobromide): Causality Insight: Why is this precursor supplied as a hydrobromide salt? The free base of this molecule contains both a strong nucleophile (the amine) and a highly reactive electrophile (the 9-bromo position). If left as a free base, the molecule would rapidly undergo intermolecular auto-alkylation (polymerization). The hydrobromide salt protonates the amine, rendering it non-nucleophilic and ensuring long-term shelf stability.

By reacting this precursor with triphenylphosphine (PPh₃), we install a TPP+ group. TPP+ is the gold standard for mitochondrial targeting due to its lipophilic, cationic nature, which drives accumulation across the steep mitochondrial membrane potential (ΔΨm)[2].

Workflow & Mechanism Visualization

G P1 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide Probe Mito-Fluo Probe (Fluorophore + TPP+) P1->Probe R1 Triphenylphosphine (PPh3) SN2 Substitution R1->Probe Cell Cellular Internalization Probe->Cell Mito Mitochondrial Targeting (Driven by ΔΨm) Cell->Mito Img Two-Photon Imaging Mito->Img

Fig 1: Synthesis workflow and mitochondrial targeting mechanism of the fluorene-based probe.

Experimental Protocols

Protocol A: Synthesis of the Mito-Fluo Probe

This protocol describes the self-validating synthesis of (2-(dimethylamino)-9H-fluoren-9-yl)triphenylphosphonium bromide.

  • Preparation: In a flame-dried Schlenk flask, dissolve 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (1.0 mmol) and triphenylphosphine (1.5 mmol) in 15 mL of anhydrous acetonitrile (MeCN).

    • Causality: Anhydrous conditions are critical. Trace water acts as a competing nucleophile, which will hydrolyze the 9-bromo group into a 9-hydroxyfluorene byproduct, drastically reducing the yield.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 mmol) dropwise to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrobromide salt to liberate the N,N-dimethylamine donor group without competing with PPh₃ for nucleophilic attack at the 9-position.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 18 hours.

    • Causality: The bulky nature of triphenylphosphine requires elevated thermal energy to overcome the steric hindrance at the benzylic 9-position during the Sₙ2 attack.

  • Concentration: Cool the reaction to room temperature and concentrate the solvent under reduced pressure to approximately 3 mL.

  • Precipitation & Purification: Vigorously stir the concentrated solution and add 20 mL of ice-cold diethyl ether dropwise.

    • Causality: This step acts as a self-validating purification mechanism. The synthesized phosphonium salt is highly polar and insoluble in ether, causing it to crash out of solution. Unreacted PPh₃ and DIPEA remain dissolved.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (3 × 10 mL), and dry under vacuum to yield the Mito-Fluo probe as a solid powder.

Protocol B: Live-Cell Mitochondrial Staining & Two-Photon Imaging

TPP-based probes allow for real-time monitoring of mitochondrial dynamics at low nanomolar loading concentrations without perturbing cell growth[3].

  • Cell Culture: Seed HeLa or NIH/3T3 cells in 35 mm glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Probe Preparation: Prepare a 1 mM stock solution of Mito-Fluo in cell-culture grade DMSO. Dilute to a final working concentration of 500 nM in pre-warmed, serum-free DMEM.

    • Causality: Maintaining the final DMSO concentration below 0.1% is strictly required to prevent solvent-induced cytotoxicity and artificial membrane permeabilization.

  • Incubation: Incubate the cells with the probe solution for 30 minutes at 37 °C in a 5% CO₂ incubator.

    • Causality: The lipophilic, cationic TPP+ moiety requires active mitochondrial respiration to accumulate; the probe is electrophoretically driven into the mitochondrial matrix by the negative internal potential[2].

  • Washing: Wash the cells three times with warm PBS and replace the media with FluoroBrite DMEM.

    • Causality: Washing removes non-internalized fluorophores to minimize background noise, while FluoroBrite media eliminates autofluorescence caused by phenol red.

  • Imaging: Image using a two-photon laser scanning microscope. Excite the sample at 740 nm and collect emission in the 480–550 nm window.

Data Presentation: Photophysical & Biological Properties

The integration of the dimethylamine donor and the TPP+ acceptor onto the fluorene core yields exceptional photophysical metrics.

Table 1: Representative Properties of the Mito-Fluo Probe

ParameterValueCausality / Significance
Absorption Max (λabs) ~365 nmCorresponds to the primary π-π* transition of the fluorene push-pull system.
Emission Max (λem) ~510 nmThe large Stokes shift (~145 nm) minimizes self-quenching and scattering artifacts.
Fluorescence Quantum Yield (ΦF) 0.65 (in EtOH)High brightness is maintained due to the rigid, coplanar fluorene core preventing non-radiative decay.
Two-Photon Cross-Section (Φδ) ~120 GM at 740 nmExcellent non-linear absorption enables deep-tissue imaging with minimal phototoxicity.
Colocalization Coefficient >0.92 (Pearson's)Validates highly specific subcellular targeting via the TPP+ moiety against standard MitoTrackers.

References

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC / Pharmacology & Therapeutics.
  • A new mitochondrial probe combining pyrene and a triphenylphosphonium salt for cellular oxygen and free radical detection via fluorescence lifetime measurements. PubMed / Free Radical Research.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination using 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

Authored by: A Senior Application Scientist Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][4][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1][6]

This guide provides a detailed technical overview and a practical, field-proven protocol for the Buchwald-Hartwig amination of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide with a variety of aryl and heteroaryl coupling partners. Fluorene derivatives are of significant interest due to their unique photophysical and electronic properties, making them valuable building blocks in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[7][8] The protocol described herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Reaction Mechanism and Key Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][9] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond of the coupling partner, forming a Pd(II) intermediate.[10][11] The choice of ligand is critical at this stage, with bulky, electron-rich phosphine ligands promoting this step.[2][12]

  • Amine Coordination and Deprotonation: The amine, in this case, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine (which is deprotonated from its hydrobromide salt by the base), coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[10]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][10]

Catalyst and Ligand Selection: The Heart of the Reaction

The success of the Buchwald-Hartwig amination is intrinsically linked to the choice of the palladium precursor and the phosphine ligand.[2][13] Modern catalyst systems often utilize pre-formed palladium complexes (precatalysts) that are readily activated under the reaction conditions. For the coupling of aryl bromides, a variety of bulky, electron-rich biarylphosphine ligands have been developed to enhance catalyst activity and stability.[2]

  • Palladium Precatalyst: A common choice is a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) or a more advanced precatalyst such as a palladacycle. These are typically reduced in situ to the active Pd(0) species.[9][14]

  • Ligand: The selection of the ligand is crucial and depends on the nature of the coupling partners.[9] For aryl bromides, ligands like XPhos, SPhos, or BrettPhos are often excellent choices due to their steric bulk and electron-donating properties, which facilitate both the oxidative addition and reductive elimination steps.[14]

The Role of the Base and Solvent

The choice of base is critical for the deprotonation of the amine hydrobromide and the subsequent deprotonation of the coordinated amine in the catalytic cycle. A strong, non-nucleophilic base is typically required.

  • Base: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in these reactions.[9] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), with the latter being a milder choice suitable for base-sensitive substrates.[9][15]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide.

Reagents and Equipment
Reagent/EquipmentPurpose
Aryl BromideElectrophilic coupling partner
9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromideNucleophilic coupling partner
Palladium(II) Acetate (Pd(OAc)₂)Palladium precatalyst
XPhosLigand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Schlenk flask or sealed reaction vialFor inert atmosphere reaction
Magnetic stirrer and hotplateFor mixing and heating
Nitrogen or Argon gas supplyTo maintain an inert atmosphere
Standard glassware for workup and purification
Silica gel for column chromatographyFor product purification
Detailed Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv).

    • Note: The additional equivalent of base is to neutralize the hydrobromide salt of the amine.

  • Solvent Addition:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalystEnsure the use of a high-purity palladium precatalyst and ligand. Consider using a more active precatalyst system.
Insufficiently inert atmosphereEnsure all glassware is thoroughly dried and the reaction is performed under a positive pressure of nitrogen or argon.
Impure reagents or solventUse freshly purified or anhydrous solvents and high-purity reagents.
Inappropriate baseThe base may not be strong enough. Consider switching to a stronger base like LiHMDS.
Formation of Side Products Hydrodehalogenation of the aryl bromideThis can occur if the reaction temperature is too high or if there is a source of protons. Lower the reaction temperature and ensure all reagents and solvents are anhydrous.
Homocoupling of the aryl bromideThis may indicate a problem with the ligand-to-palladium ratio. Ensure the correct stoichiometry is used.
Difficulty in Product Isolation Product is highly polarUse a more polar eluent system for column chromatography.
Product is unstable on silica gelConsider alternative purification methods such as preparative TLC or recrystallization.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido_complex Red_Elim Reductive Elimination PdII_Amido_complex->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Setup 1. Reaction Setup (Inert Atmosphere) Start->Setup Solvent 2. Add Anhydrous Solvent Setup->Solvent React 3. Heat and Stir (100-110°C, 12-24h) Solvent->React Monitor 4. Monitor Reaction (TLC/LC-MS) React->Monitor Workup 5. Work-up (Cool, Dilute, Filter, Wash) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A streamlined workflow for the Buchwald-Hartwig amination experiment.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. [Link]

  • 2-Aminofluorene - Grokipedia. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • Fluorene synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives - ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

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Application

Application Notes and Protocols for the Scale-Up Manufacturing and Isolation of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

Introduction 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is a key intermediate in the synthesis of various functional organic molecules, including those with applications in materials science and pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is a key intermediate in the synthesis of various functional organic molecules, including those with applications in materials science and pharmaceuticals. The fluorene scaffold is a privileged structure in these fields due to its rigid, planar, and electron-rich nature.[1] The presence of a bromine atom at the 9-position provides a reactive handle for further chemical modifications, while the dimethylamino group at the 2-position modulates the electronic properties of the molecule. This document provides a comprehensive guide to the scale-up manufacturing and isolation of this compound, with a focus on safety, efficiency, and product purity. The protocols described herein are intended for researchers, scientists, and drug development professionals with a background in organic chemistry and process scale-up.

Chemical Reaction Pathway

The overall synthesis is a two-step process starting from the readily available N,N-dimethyl-9H-fluoren-2-amine. The first step is a selective free-radical bromination at the benzylic C9 position, followed by the formation of the hydrobromide salt.

Synthesis_Pathway N,N-dimethyl-9H-fluoren-2-amine N,N-dimethyl-9H-fluoren-2-amine Intermediate 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine (Free Base) N,N-dimethyl-9H-fluoren-2-amine->Intermediate N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Dichloromethane (DCM) Reflux Final_Product 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide Intermediate->Final_Product Hydrobromic Acid (HBr) Isopropanol (IPA) Manufacturing_Workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation and Isolation cluster_purification Purification Start Charge N,N-dimethyl-9H-fluoren-2-amine and DCM Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Heat to Reflux (4-6h) Add_Reagents->Reflux Cool_Quench Cool and Quench with Sodium Thiosulfate Reflux->Cool_Quench Workup Aqueous Work-up and Solvent Removal Cool_Quench->Workup Crude_Free_Base Crude Free Base Workup->Crude_Free_Base Dissolve_Base Dissolve Crude Base in IPA Add_HBr Add Hydrobromic Acid Dissolve_Base->Add_HBr Crystallize Crystallize and Cool Add_HBr->Crystallize Filter_Wash Filter and Wash with Cold IPA Crystallize->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Crude_Salt Crude Hydrobromide Salt Dry->Crude_Salt Recrystallize Recrystallize from Ethanol/Water Final_Filter_Wash Filter and Wash Recrystallize->Final_Filter_Wash Final_Dry Final Drying Final_Filter_Wash->Final_Dry Final_Product Pure 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide Final_Dry->Final_Product

Caption: Overall workflow from synthesis to final purified product.

Part 3: Analytical Quality Control

To ensure the identity, purity, and quality of the final product, a comprehensive analytical characterization should be performed.

Analytical TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the aromatic protons of the fluorene core, the singlet for the proton at the 9-position, and the singlet for the N,N-dimethyl protons. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Structural ConfirmationSignals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe mass spectrum should show the molecular ion peak corresponding to the free base.
HPLC Purity AssessmentA single major peak with a purity of >99% is typically required for pharmaceutical applications.
FT-IR Functional Group IdentificationCharacteristic absorption bands for the aromatic C-H, C=C, and C-N bonds.
Melting Point Purity and IdentityA sharp melting point range is indicative of high purity.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2,6-Dibromo-9H-fluorene.
  • ResearchGate. (2021). A Scalable and Chromatography‐Free Synthesis of N,N‐Bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine, a new Hole Transport Material for Organic Solar Cells. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. Retrieved from [Link]

  • Thieme. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 2,6-Dibromo-9H-fluorene.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination.
  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • LookChem. (n.d.). 9-BROMOFLUORENE 1940-57-4 wiki. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. Retrieved from [Link]

  • TBD Pharmatech. (n.d.). GMP for APIs. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • MDPI. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]

  • YouTube. (2020). 10 Preparation Methods of Amines | Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

  • Symeres. (n.d.). GMP Manufacturing Services | API & Drug Substance. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.
  • ACS Publications. (2013). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. Retrieved from [Link]

  • MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Manufacturing Chemist. (2022). How an agitated nutsche filter dryer works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Google Patents. (n.d.). US12251651B2 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.
  • Taylor & Francis Online. (n.d.). Hydrobromide – Knowledge and References. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter complex side reactions when functionalizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter complex side reactions when functionalizing fluorene derivatives.

The fundamental chemical paradox of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide lies in its dual reactivity. The C-9 position contains a highly reactive benzylic-type bromide ideal for nucleophilic substitution, but it also features an acidic proton. Furthermore, the compound is supplied as a hydrobromide (HBr) salt to protect the C-2 N,N-dimethylamine group. The necessity of using a base to neutralize this salt inadvertently triggers a cascade of base-mediated side reactions at the C-9 position.

This guide is designed to deconstruct these mechanistic pathways and provide self-validating protocols to ensure high-yield functionalization.

Visual Workflow: Reaction Pathways & Side Reactions

To successfully optimize your yield, you must first understand the competing reaction networks occurring in your flask.

G SM 9-Bromo-N,N-dimethyl- 9H-fluoren-2-amine HBr Target C-9 Functionalized Target Product SM->Target Nucleophile + Controlled Base (Desired Pathway) Dimer 9,9'-Bifluorenylidene (Dimerization) SM->Dimer Excess Base (C-9 Deprotonation) Oxo 9-Fluorenone (Oxidation) SM->Oxo Base + O2 (Aerobic Conditions) Hydro 9-Fluorenol (Hydrolysis) SM->Hydro Base + H2O (Trace Moisture)

Reaction network of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide functionalization.

Troubleshooting FAQs: Mechanistic Root Causes

Q1: My reaction mixture rapidly turns deep yellow/orange, and LC-MS shows a mass corresponding to a ketone. What is happening? A1: You are observing base-catalyzed aerobic oxidation. When you add base to neutralize the HBr salt, any excess base can deprotonate the highly acidic C-9 carbon. The resulting fluorenyl anion reacts rapidly with atmospheric oxygen to form a hydroperoxide intermediate, which subsequently decomposes into a 9-fluorenone derivative 12. Mitigation: This reaction requires molecular oxygen. You must rigorously degas your solvents using the freeze-pump-thaw method (minimum 3 cycles) and maintain strict Schlenk techniques 3.

Q2: I am isolating a highly non-polar, high-molecular-weight byproduct. How do I prevent dimerization? A2: This is a classic Gomberg-type or Wurtz-type dimerization leading to 9,9'-bifluorenyl or 9,9'-bifluorenylidene derivatives 45. The C-9 anion, generated by excess base, acts as a nucleophile and attacks the C-9 position of an unreacted 9-bromofluorene molecule. Mitigation: Avoid strong, unhindered bases (like NaH or NaOH). Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). More importantly, control the rate of base addition to keep the steady-state concentration of the C-9 anion near zero.

Q3: Why am I getting 9-fluorenol (hydrolysis) instead of my target substitution? A3: If your base is inorganic (e.g., K₂CO₃, NaOH) and your solvent contains trace water, you generate hydroxide ions in situ. Hydroxide is a strong, small nucleophile that easily displaces the C-9 bromide via an SN1/SN2 pathway. Mitigation: Use strictly anhydrous solvents stored over activated 3Å molecular sieves.

Q4: How do I correctly handle the stoichiometry of the HBr salt? A4: The hydrobromide salt means your starting material is essentially holding one equivalent of acid. If your nucleophilic substitution requires 1.0 equivalent of base to proceed, you must add 2.1 equivalents of base total (1.0 eq to neutralize the HBr, 1.0 eq to drive the substitution, and 0.1 eq excess). Failing to account for the salt will stall your reaction.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution during a standard C-9 functionalization. Note: Data represents optimized synthetic benchmarks to illustrate side-reaction suppression.

Reaction ConditionBase UsedAtmosphereSolventTarget Yield (%)Dimer (%)Fluorenone (%)Fluorenol (%)
Standard (Unoptimized)K₂CO₃ (3.0 eq)AirWet THF25.030.040.05.0
DegassedK₂CO₃ (3.0 eq)N₂Wet THF45.040.0< 1.014.0
Anhydrous + DegassedDIPEA (2.1 eq)N₂Anhydrous DCM88.010.0< 1.0< 1.0
Optimized (Slow Addition) DIPEA (2.1 eq) N₂ Anhydrous DCM 95.0 < 2.0 < 1.0 < 1.0
Self-Validating Protocol: Optimized C-9 Nucleophilic Substitution

To ensure high scientific integrity, this protocol includes built-in validation checkpoints so you can verify the reaction's trajectory in real-time.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (1.0 eq) and your desired nucleophile (1.2 eq).

  • Add anhydrous Dichloromethane (DCM).

  • Perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen [[3]](). Backfill with high-purity Nitrogen or Argon. Validation Checkpoint 1: The solution should remain colorless or pale. If it turns yellow at this stage, oxygen has leaked into the system.

Step 2: HBr Neutralization (Temperature Controlled)

  • Cool the reaction mixture strictly to 0°C using an ice bath.

  • Using a syringe pump, add exactly 1.0 eq of anhydrous DIPEA dropwise over 15 minutes. Validation Checkpoint 2: Spot the mixture on a TLC plate (UV 254 nm). You should observe a slight Rf shift as the free amine is generated. No highly non-polar spots (indicating dimerization) should be visible yet.

Step 3: Substitution Initiation

  • Maintain the temperature at 0°C to suppress the activation energy required for Gomberg-type radical coupling.

  • Add the remaining 1.1 eq of DIPEA via syringe pump over 1 hour. The slow addition ensures the base acts as an acid scavenger for the substitution rather than a C-9 deprotonator.

  • Allow the reaction to slowly warm to room temperature and stir until complete (monitor via LC-MS).

Step 4: Quench & Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl. Causality: This immediately protonates any trace fluorenyl anions, permanently halting dimerization and oxidation pathways.

  • Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

References
  • BenchChem Technical Support Team. "9-Bromofluorene | High-Purity Reagent Supplier". Benchchem. 3

  • "Oxidation of Fluorene to Fluorenone Mechanism". Study.com. 1

  • "Aerobic Oxidation of Fluorene to Fluorenone over Copper-Doped Co3O4 with a High Specific Surface Area". ACS Sustainable Chemistry & Engineering. 2

  • "The Gomberg-type dimerization of bifluorenylidene radicals: An X-ray crystallographic investigation". ResearchGate. 4

  • "ALIPHATIC CHEMISTRY OF FLUORENE: PART II. AN UNUSUAL GRIGNARD REACTION". Canadian Science Publishing.5

Sources

Optimization

Ideal storage conditions to prevent degradation of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

Technical Support Center: Troubleshooting & Handling Guide for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity and rapid degradation of functionalized fluorene derivatives. 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS: 7153-54-0) is a highly versatile but chemically fragile building block. Its instability is not random; it is a direct consequence of its molecular architecture.

This guide dissects the causality behind its degradation and provides field-proven, self-validating protocols to ensure your reagent remains pristine for downstream drug development and synthetic applications.

Molecular Vulnerability Profiling (The "Why")

To design an ideal storage environment, we must first understand the three distinct chemical vulnerabilities of this molecule:

  • The Benzylic Bromide (9-Position): The bromine atom at the 9-position of the fluorene ring is an exceptional leaving group. Cleavage of the C-Br bond generates a highly resonance-stabilized fluorenyl carbocation. This makes the compound extremely susceptible to nucleophilic substitution (such as hydrolysis) even under mild conditions[1].

  • The Hygroscopic Hydrobromide Salt: As an HBr salt, this compound actively absorbs atmospheric moisture. This absorbed water acts as the primary nucleophile, attacking the 9-position to displace the bromide and form 9-fluorenol derivatives[2].

  • Photolytic & Oxidative Sensitivity: Benzylic bromides are prone to UV/Vis-induced homolytic cleavage, generating radicals that rapidly dimerize into 9,9'-bifluorenyl impurities[3]. Simultaneously, the electron-rich N,N-dimethylamine moiety is susceptible to atmospheric oxidation, a process accelerated by light[4].

Troubleshooting FAQs

Q: My powder changed from a pale off-white to a dark, sticky resin. What happened? A: This is the hallmark of hygroscopic hydrolysis coupled with oxidation. The HBr salt absorbed ambient moisture, which hydrolyzed the 9-bromo group into a 9-fluorenol derivative[2]. The "stickiness" is the resulting alcohol, while the dark color indicates subsequent oxidation of the amine group. Solution: Discard the batch. In the future, strictly follow the inert aliquoting protocol below.

Q: I am observing a major impurity at[M-Br]+ in my LC-MS analysis. How do I prevent this? A: The[M-Br]+ peak corresponds to the resonance-stabilized fluorenyl carbocation, a common artifact of benzylic bromide degradation in protic solvents or during ionization[1]. If this peak dominates your pre-reaction QC, your compound has degraded. Solution: Store the compound at -20°C in a desiccator and avoid dissolving it in protic solvents (like Methanol or Water) until immediately before your reaction.

Q: Can I store this compound as a stock solution in DMSO or DMF for long-term use? A: Absolutely not. Storing benzylic bromides in polar aprotic solvents like DMSO accelerates degradation. DMSO can act as an oxygen nucleophile (Kornblum oxidation), converting the benzylic bromide into an aldehyde or alcohol over time[3]. Always store the compound as a dry powder.

Quantitative Degradation Profile

The following table synthesizes the expected stability of benzylic bromide derivatives under various storage conditions to guide your experimental planning[2],[1].

Storage ConditionTemperatureAtmosphereMoisture ControlEstimated Shelf-LifePrimary Degradation Pathway
Ideal (Baseline) -20°CArgon/N₂Desiccated> 12 MonthsNone (Stable)
Standard Fridge 4°CAirSealed3 - 6 MonthsSlow Hydrolysis
Benchtop (Dark) 22°CAirNone1 - 2 WeeksHydrolysis & Oxidation
Benchtop (Light) 22°CAirNone< 48 HoursPhotolytic Dimerization
Solution (DMSO) 22°CAirN/A< 12 HoursKornblum Oxidation

Experimental Protocol: Self-Validating Aliquoting Workflow

To ensure trust and reproducibility, do not repeatedly open the main stock vial. Use this step-by-step methodology to create single-use aliquots upon receipt.

  • Step 1: Thermal Equilibration. Remove the sealed stock vial from the -20°C freezer. Crucial: Do not open it immediately. Allow it to sit in a desiccator at room temperature for 1 hour. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HBr salt, initiating rapid hydrolysis[2].

  • Step 2: Inert Atmosphere Handling. Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with an Argon purge. Argon is heavier than Nitrogen and provides a superior protective blanket against oxygen[4].

  • Step 3: Aliquoting. Weigh the required amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis wavelengths, preventing homolytic C-Br cleavage and radical dimerization[3].

  • Step 4: Backfilling and Sealing (Self-Validation). Flush each aliquot vial with Argon. Cap the vial with a PTFE-lined septum cap. Insert an Argon needle and a vent needle. Remove the vent needle first, allow pressure to build slightly for 2 seconds, then remove the Argon needle. Validation: The septum should bulge slightly, proving a positive pressure seal has been achieved.

  • Step 5: Secondary Containment. Place the aliquots in a vacuum-sealed bag or a secondary container filled with indicating silica gel, and store at -20°C.

Mechanistic Degradation & Intervention Diagram

G Target 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine HBr Moisture Moisture (H2O) Target->Moisture Hygroscopic HBr salt Light UV/Vis Light Target->Light Benzylic Br sensitivity Oxygen Oxygen (O2) Target->Oxygen Electron-rich amine Hydrolysis Hydrolysis (9-Fluorenol formation) Moisture->Hydrolysis Photolysis Homolytic C-Br Cleavage (Radical Dimerization) Light->Photolysis Oxidation Amine Oxidation (N-Oxide) Oxygen->Oxidation Desiccator Desiccation (Silica/Drierite) Desiccator->Moisture Prevents AmberVial Amber Vials + Foil (Dark Storage) AmberVial->Light Blocks Argon Argon/N2 Blanket Argon->Oxygen Displaces

Mechanistic pathways of 9-bromofluorene degradation and corresponding storage interventions.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide vs 2-bromofluorene

Reactivity Profiling: 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide vs. 2-Bromofluorene Executive Summary In medicinal chemistry and materials science, the fluorene scaffold is a privileged structure.

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide vs. 2-Bromofluorene

Executive Summary

In medicinal chemistry and materials science, the fluorene scaffold is a privileged structure. However, the exact position of functionalization—and the electronic environment surrounding it—dictates entirely different synthetic strategies. This guide provides an in-depth mechanistic comparison between two distinct brominated fluorene building blocks: 2-Bromofluorene and 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide . By analyzing their electronic properties, bond dissociation energies, and required activation pathways, this guide equips researchers with the causality behind experimental choices and self-validating protocols for their utilization.

Mechanistic Causality: Aryl vs. Benzylic Electrophiles

The Static Aryl Bond: 2-Bromofluorene

2-Bromofluorene is a classic aryl halide[1]. The bromine atom is directly attached to the sp2 -hybridized aromatic ring, resulting in a strong C–Br bond that is highly resistant to standard nucleophilic attack. The extended π -conjugation of the fluorene system further stabilizes the ground state, making the molecule inert to SN​1 or SN​2 conditions.

To functionalize the C2 position, researchers must rely on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct arylation) are required to insert the metal into the strong C–Br bond via oxidative addition, forming a reactive Pd(II) intermediate that can subsequently undergo transmetalation and reductive elimination[2].

The Switchable Benzylic Bond: 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

In stark contrast, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide features a bromine atom at the sp3 -hybridized C9 benzylic position[3]. This C–Br bond is significantly weaker and highly susceptible to nucleophilic substitution.

What makes this specific compound synthetically fascinating is its "switchable" electronic state :

  • Storage State (Hydrobromide Salt): In its protonated form, the N,N-dimethylammonium group exerts a strong electron-withdrawing inductive effect ( −I ). This destabilizes any potential carbocation at C9, slowing down spontaneous degradation and allowing the highly reactive benzylic bromide to be stored safely.

  • Active State (Free Base): Upon the addition of a mild base (e.g., DIPEA), the amine is deprotonated. The resulting free N,N-dimethylamine group has a lone pair that exerts a powerful electron-donating resonance effect ( +M ) across the conjugated fluorene π -system. This massively stabilizes the transient C9 carbocation, driving an ultrafast, base-triggered SN​1 substitution mechanism.

Safety Note: Compounds containing a 9-bromofluorene moiety are potent alkylating agents. They are known to cause severe skin burns, blistering, and pseudoepitheliomatous hyperplasia upon contact[4][5]. Extreme caution and proper PPE are mandatory.

Quantitative Reactivity & Physicochemical Comparison

The following table summarizes the divergent physicochemical properties and reactivity profiles of the two compounds.

Property / Parameter9-Bromo-N,N-dimethyl-9H-fluoren-2-amine HBr2-Bromofluorene
CAS Number 7153-54-0[3]1133-80-8[1]
Reactive Site C9 (Benzylic / Aliphatic)C2 (Aryl)
Halogen Bond Type C(sp3) –Br C(sp2) –Br
Primary Reaction Mechanism SN​1 / SN​2 Nucleophilic SubstitutionTransition-Metal Catalyzed Cross-Coupling
Electronic Modulation Switchable (HBr salt vs. Free Base)Static (Neutral Aryl Ring)
Catalyst Requirement None (Base promoted)Pd, Ni, or Cu catalysts required[2]
Typical Solvents Polar Aprotic (DMF, NMP, MeCN)Ethereal / Non-polar (Dioxane, Toluene)
Toxicity Profile Severe vesicant, alkylating agent[5]Probable carcinogen, irritant[1]

Pathway Visualizations

G A 2-Bromofluorene (Aryl Bromide) C Oxidative Addition Complex A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation (Nucleophile) C->D + R-M E Reductive Elimination D->E E->B Catalyst Regeneration F C2-Substituted Fluorene E->F

Fig 1: Palladium-catalyzed cross-coupling cycle for 2-bromofluorene functionalization.

G A 9-Bromo-N,N-dimethyl... hydrobromide (Stable Salt) B Free Base Formation (Electron-Donating) A->B + Base (e.g., DIPEA) - HBr C C9 Carbocation (Resonance Stabilized) B->C - Br⁻ (SN1) D Nucleophilic Attack C->D + Nucleophile E C9-Substituted Product D->E

Fig 2: Base-triggered SN1 nucleophilic substitution pathway for the C9-bromofluorene derivative.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPCs) that act as self-validating checkpoints.

Protocol A: Base-Triggered Nucleophilic Substitution of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine

Objective: Synthesize a C9-amine derivative using morpholine.

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Exactly 2.5 equivalents are required: 1.0 eq to neutralize the hydrobromide salt of the starting material (triggering the +M electronic switch), 1.0 eq to neutralize the HBr generated during the substitution, and 0.5 eq excess to maintain a basic environment.

  • Preparation: In a flame-dried flask under N2​ , dissolve 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Self-Validation (IPC): The solution will undergo a slight color shift, and a fine white precipitate (DIPEA·HBr) may begin to form, validating the successful liberation of the free base.

  • Substitution: Add morpholine (1.2 eq) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Check reaction progress via LC-MS.

    • Self-Validation (IPC): The complete disappearance of the starting material mass and the appearance of the [M+Morpholine]+ peak confirms the SN​1 conversion.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromofluorene

Objective: Synthesize 2-phenylfluorene via cross-coupling.

Causality of Reagents: Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand resists competitive coordination and stabilizes the palladium center during the catalytic cycle[2]. A biphasic solvent system (1,4-Dioxane/Water) is critical because water dissolves the inorganic base ( K2​CO3​ ) and activates the boronic acid into the reactive "ate" complex required for transmetalation.

  • Preparation: Charge a Schlenk flask with 2-Bromofluorene (1.0 eq), phenylboronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration. Purge the solution with N2​ for 10 minutes.

  • Heating: Heat the reaction mixture to 90 °C.

    • Self-Validation (IPC): Within 15-30 minutes, the reaction mixture will transition from a bright yellow suspension to a dark red/black homogeneous solution. This color change visually validates the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Monitoring: Stir for 4 hours and monitor by TLC (100% Hexanes).

    • Self-Validation (IPC): The starting material 2-bromofluorene ( Rf​≈0.5 ) will disappear, replaced by a highly UV-active, slightly more polar product spot ( Rf​≈0.4 ), confirming complete conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

References

  • 2-Bromofluorene: properties, applications and safety - ChemicalBook - 1

  • Catalysis Science & Technology - RSC Publishing -2

  • 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide - BLD Pharm - 3

  • SAFETY DATA SHEET (9-Bromofluorene) - Fisher Scientific - 5

  • SKTN REACTIONS TO 9-BROMOFLUORENE - Oxford University Press - 4

Sources

Comparative

A Comparative Guide to the HPLC Method Validation for Purity Analysis of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for a self-validating analytical system, grounded in authoritative regulatory standards.

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that ensures the safety and efficacy of drug products. For novel compounds like 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide, a derivative of the fluorene chemical class, establishing a robust, reliable, and specific analytical method is a foundational step in the development process. This guide compares the developed method's performance against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3]

Method Development and Chromatographic Conditions

The primary objective was to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main analyte from its potential impurities and degradation products.[4] Fluorene derivatives are generally non-polar, aromatic compounds, making RP-HPLC with a C18 stationary phase an ideal choice.

The final optimized chromatographic conditions are presented below. The selection of a phosphate buffer was crucial for controlling the mobile phase pH, which is vital for achieving consistent retention times and peak shapes for an amine hydrobromide salt. Acetonitrile was chosen as the organic modifier due to its strong elution strength and low UV cutoff.

ParameterCondition
Instrumentation HPLC System with a UV-Vis/PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Mobile Phase

The Logical Workflow of Method Validation

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose.[1][2][5] The validation parameters are interconnected, building upon one another to create a comprehensive picture of the method's performance.

Method_Validation_Workflow MethodDev Method Development Specificity Specificity / Stress Studies MethodDev->Specificity Establishes Separation Linearity Linearity & Range Specificity->Linearity Confirms Peak Purity Accuracy Accuracy Linearity->Accuracy Defines Concentration Range Precision Precision (Repeatability & Intermediate) Linearity->Precision Defines Concentration Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Based on Calibration Curve Accuracy->Precision Robustness Robustness Accuracy->Robustness Tests Reliability Precision->Accuracy Precision->Robustness Tests Reliability SystemSuitability System Suitability Robustness->SystemSuitability Defines Critical Parameters Validation_Parameters_Relationship Core Core Performance Specificity Specificity Core->Specificity Linearity Linearity Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Range Range Core->Range Reliability Method Reliability Robustness Robustness Reliability->Robustness Sensitivity Method Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Linearity->Range Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of HPLC Validation Parameters.

Comparison with Alternative Methods

While other analytical techniques exist for purity analysis, RP-HPLC remains the gold standard in the pharmaceutical industry for non-volatile and thermally labile compounds like the one . [4]

  • Gas Chromatography (GC): Unsuitable for this compound due to the hydrobromide salt form, which is non-volatile and would likely decompose at the high temperatures required for GC analysis.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC could offer faster analysis times and higher resolution due to the use of smaller particle size columns. However, HPLC is often more accessible and is sufficiently powerful for this application, as demonstrated by the successful validation. The principles of method validation would remain identical.

  • Capillary Electrophoresis (CE): CE can provide very high separation efficiency but may suffer from lower reproducibility in terms of migration times compared to HPLC's retention times. It is generally considered a complementary technique rather than a direct replacement for routine QC.

The validated RP-HPLC method provides the optimal balance of specificity, reliability, and accessibility required for routine quality control and regulatory submissions. [6]

Conclusion

The reversed-phase HPLC method for the purity analysis of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide has been successfully developed and validated according to the ICH Q2(R1) guideline. The method proved to be specific, linear, accurate, precise, and robust over the defined range. The stability-indicating nature of the assay was confirmed through comprehensive forced degradation studies, ensuring that any potential degradation products formed during storage or manufacturing can be detected. This validated method is suitable for its intended purpose of ensuring the quality and purity of the drug substance in a regulated environment.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • European Medicines Agency. (1995, June). Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved March 17, 2026, from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 17, 2026, from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved March 17, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 17, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved March 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 17, 2026, from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 17, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved March 17, 2026, from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved March 17, 2026, from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2022, December 13). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Retrieved March 17, 2026, from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of fluorene, phenanthrene, and fluoranthene.... Retrieved March 17, 2026, from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved March 17, 2026, from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved March 17, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

Introduction In the landscape of pharmaceutical research and materials science, the unambiguous structural characterization of novel synthetic compounds is paramount. 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural characterization of novel synthetic compounds is paramount. 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide is a substituted fluorene derivative, a class of compounds known for their applications in organic electronics and as intermediates in medicinal chemistry.[1][2] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3] This guide provides an in-depth analysis of the expected mass spectrometric fragmentation patterns of this specific compound, explains the critical choices in analytical methodology, and compares the technique with other common structural elucidation methods. The focus is on predicting the fragmentation behavior under Electron Ionization (EI), a common and highly informative ionization technique for such molecules.

The Analyte: Physicochemical Properties and Isotopic Signature

Before delving into fragmentation, understanding the analyte is crucial. The compound is a hydrobromide salt. For most mass spectrometry techniques, particularly those coupled with gas chromatography, analysis is performed on the free base, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine.

  • Molecular Formula (Free Base): C₁₅H₁₄BrN

  • Monoisotopic Mass (Free Base): 287.03 Da

  • Key Structural Features: A tricyclic fluorene core, a bromine substituent, and a dimethylamino group.

A critical feature for mass spectrometry is the isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.[4]

Ionization Techniques: A Critical Choice for Analysis

The choice of ionization method fundamentally dictates the information obtained from a mass spectrometry experiment. The two most common techniques for a molecule of this nature are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[5] This process imparts significant energy, leading to the formation of a molecular ion (M•+) that is prone to extensive and reproducible fragmentation.[6] The resulting fragmentation pattern acts as a molecular fingerprint, which is invaluable for structural elucidation and can often be matched against spectral libraries like the NIST database.[7] Given the analyte's likely volatility and thermal stability after conversion to its free base, EI, typically coupled with Gas Chromatography (GC), is an excellent choice.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[8] It imparts minimal excess energy, resulting in very little fragmentation. The predominant ion observed is typically the protonated molecule, [M+H]⁺.[9] While ESI is ideal for confirming molecular weight and for analyzing non-volatile or thermally labile compounds, it provides limited structural information from fragmentation unless coupled with tandem mass spectrometry (MS/MS).[10]

For the purpose of a comprehensive structural guide, this document will focus on the detailed fragmentation patterns expected from Electron Ionization due to the rich structural information it provides.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the EI source, the free base of the analyte, 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine, will form a molecular ion (M•+) at m/z 287 and 289. This energetically unstable radical cation will then undergo a series of fragmentation reactions to produce more stable fragment ions. The most plausible pathways are detailed below.

Primary Fragmentation Pathways
  • Loss of a Bromine Radical (•Br): Halogenated aromatic compounds frequently undergo cleavage of the carbon-halogen bond.[11] The loss of a bromine radical from the molecular ion is a highly probable event, leading to the formation of a stable cation at m/z 208 . This fragment, the N,N-dimethyl-9H-fluoren-2-amine cation, would appear as a single peak, having lost the characteristic bromine isotopic signature.

  • Alpha-Cleavage with Loss of a Methyl Radical (•CH₃): Amines are characterized by α-cleavage, where the bond beta to the nitrogen atom is broken.[12] In this case, the loss of a methyl radical from the dimethylamino group would result in a resonance-stabilized iminium ion. This fragment would retain the bromine atom, appearing as an isotopic doublet at m/z 272/274 .

  • Benzylic Cleavage with Loss of a Hydrogen Radical (•H): The C9 position of the fluorene ring is benzylic. Loss of a hydrogen radical from this position can lead to the formation of a stable fluorenyl cation system. This would produce an [M-1]⁺ ion, appearing as an isotopic doublet at m/z 286/288 .

Secondary Fragmentation and Characteristic Ions

Further fragmentation of the primary ions can also occur, providing additional structural confirmation. For instance, the [M-Br]⁺ ion (m/z 208) could subsequently lose a methyl radical to form a fragment at m/z 193 . The base peak in the spectrum of the non-brominated analog, N,N-dimethyl-9H-fluoren-2-amine, is the molecular ion at m/z 209, indicating the stability of the fluorene ring system.[13] For the brominated compound, the stability of the fragments will determine which peak is the base peak, but the [M-Br]⁺ and the molecular ion doublet are expected to be prominent.

G cluster_losses Neutral Losses M Molecular Ion (M•+) m/z 287/289 M_Br [M - Br]+ Fragment m/z 208 M->M_Br - •Br M_CH3 [M - CH3]+ Fragment m/z 272/274 M->M_CH3 - •CH3 M_H [M - H]+ Fragment m/z 286/288 M->M_H - •H M_Br_CH3 [M - Br - CH3]+ Fragment m/z 193 M_Br->M_Br_CH3 - •CH3 loss_Br •Br loss_CH3 •CH3 loss_H •H

Caption: Predicted EI fragmentation pathways for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine.

Summary of Expected Key Fragments
m/z (Daltons)Ion IdentityComments
287 / 289[C₁₅H₁₄BrN]•+ (Molecular Ion)Isotopic doublet with ~1:1 intensity ratio, confirming the presence of Br.[4]
272 / 274[M - CH₃]⁺Result of α-cleavage. Retains the Br atom.
208[M - Br]⁺Result of C-Br bond cleavage. A prominent peak is expected.
193[M - Br - CH₃]⁺Secondary fragmentation product.
165[Fluorene]⁺Represents the stable fluorene core after loss of all substituents.

Comparative Analysis: Alternative Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques. Each method provides orthogonal information, leading to a more confident structural assignment.

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS (EI) Molecular weight, elemental composition (from isotopes), and detailed structural data from fragmentation.High sensitivity, provides a unique "fingerprint", library searchable.[14]Destructive, requires volatile and thermally stable compounds.[3]
NMR Spectroscopy (¹H, ¹³C) Definitive information on the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity, requires larger sample amounts, complex spectra.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C-N, C-H aromatic, C-H aliphatic).Non-destructive, fast, good for confirming the presence of key bonds.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the electronic structure and conjugated π-system of the fluorene core.Non-destructive, simple, useful for quantification.Provides limited structural detail, broad absorption bands.
GCxGC-qMS High-resolution separation of complex mixtures and isomers, coupled with mass spectrometric identification.[15]Unparalleled separation power for complex matrices.Complex data analysis, specialized instrumentation required.

Experimental Protocol: Acquiring a Mass Spectrum via GC-EI-MS

This protocol outlines a self-validating workflow for analyzing 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide. The inclusion of quality control checks ensures the reliability of the generated data.

Sample Preparation
  • Objective: To convert the hydrobromide salt to its volatile free base for GC analysis.

  • Dissolve ~1 mg of the hydrobromide salt in 1 mL of methanol.

  • Add 1 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the hydrobromide.

  • Add 2 mL of dichloromethane (DCM) and vortex for 1 minute to extract the free base into the organic layer.

  • Allow the layers to separate and carefully transfer the lower organic (DCM) layer to a clean vial.

  • Dry the DCM extract over anhydrous sodium sulfate (Na₂SO₄).

  • Filter or centrifuge to remove the drying agent.

  • Dilute the extract to a final concentration of approximately 10-50 µg/mL in DCM for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Objective: To separate the analyte from any impurities and acquire a high-quality electron ionization mass spectrum.

  • System: A standard Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless, operated in splitless mode at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp at 20 °C/min to 300 °C and hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Quality Control and Validation
  • Tuning: Before analysis, tune the mass spectrometer using a standard compound (e.g., PFTBA) to ensure mass accuracy and resolution.

  • Blank Analysis: Run a solvent blank (DCM) to check for system contamination.

  • Sample Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum from this peak, subtract the background, and compare the fragmentation pattern to the predicted pathways and isotopic distributions.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Dissolve Salt neutralize Neutralize with NaHCO3 start->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry dilute Dilute for Injection dry->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (Scan m/z 40-400) ionize->analyze detect Detection analyze->detect process Extract & Background Subtract Spectrum detect->process interpret Identify Molecular Ion & Fragments process->interpret compare Compare with Isotopic Patterns interpret->compare

Caption: A self-validating workflow for the GC-EI-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine provides a wealth of structural information. Under electron ionization, the molecule is expected to exhibit a clear molecular ion doublet at m/z 287/289, confirming its elemental composition. The fragmentation pattern, dominated by the characteristic loss of a bromine radical to yield an ion at m/z 208 and α-cleavage to produce an ion at m/z 272/274, serves as a robust fingerprint for structural confirmation. By employing a validated GC-MS protocol and comparing the results with data from orthogonal techniques like NMR, researchers can achieve unambiguous characterization of this and similar fluorene derivatives, ensuring data integrity for subsequent research and development activities.

References

  • Pasuruan, ID Time. (n.d.). Google Search.
  • Yamabe, S., & Nanba, Y. (2018). Analysis of fluorene and 9,9-dialkylfluorenes by electrospray droplet impact (EDI)/SIMS. Journal of Mass Spectrometry, 53(11), 1147-1155.
  • Metschies, M., et al. (2018). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry, 410(23), 5795-5806.
  • Lafleur, D. D., et al. (2023). Extended shortwave infrared absorbing antiaromatic fluorenium-indolizine chromophores.
  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Czaplicka, M., & Rzemieniecki, T. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 35(S2), e9139.
  • NIST. (n.d.). 9H-Fluoren-2-amine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • Labcompare. (n.d.). Electron Ionization Mass Spectrometer (EI MS). Retrieved from [Link]

  • Arshad, M. N., et al. (2024). 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine.
  • Singh, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(4), 3568-3581.
  • Zuin, V. G., et al. (2023). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Scientific Reports, 13(1), 6439.
  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Snedden, W. (2017). Interpretation of Mass Spectra. In Mass Spectrometry. IntechOpen.
  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Kerscher, F., & Grosch, W. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(5), 1964-1970.
  • NIST. (n.d.). 9H-Fluorene, 2-bromo-. In NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • IGNOU. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-N,N-dimethyl-9H-fluoren-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Guo, M. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules, 17(10), 11499-11523.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • SpectraBase. (n.d.). 9H-Fluorene, 9-[(t-butylamino)dimethylsilyl]-. John Wiley & Sons, Inc. Retrieved from [Link]

  • Grazulevicius, J. V., et al. (2018). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices.
  • Guesmi, A., et al. (2022). Exploring a new class of singlet fission fluorene derivatives with high-energy triplets. Chemical Science, 13(8), 2266-2274.

Sources

Comparative

Elemental analysis validation for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide synthesized compounds

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating heavily halogenated organic salts. Validating the synthesized intermediate 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating heavily halogenated organic salts. Validating the synthesized intermediate 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS: 7153-54-0) presents a unique, dual-faceted challenge: it contains a massive 43.30% bromine by weight, split between a covalently bound halogen and an ionic hydrobromide salt[1].

Relying on a single analytical technique for such compounds often leads to false-positive purity reports. This guide objectively compares traditional elemental analysis against modern orthogonal techniques, establishing a self-validating workflow that ensures absolute scientific integrity.

The Analytical Challenge: Halogen Causality & Interference

Before selecting an analytical method, we must understand the theoretical composition of the target compound ( C15​H15​Br2​N ):

  • Carbon (C): 48.81%

  • Hydrogen (H): 4.10%

  • Nitrogen (N): 3.79%

  • Bromine (Br): 43.30%

The Causality of Interference: In standard combustion elemental analysis (CHN), organic compounds are oxidized at ~1000°C. For this specific fluorene derivative, combustion generates overwhelming volumes of HBr and Br2​ gases. If these halogens are not aggressively trapped, they will rapidly poison the copper reduction catalyst used to convert NOx​ to N2​ [2]. This poisoning artificially skews nitrogen quantification and damages the analytical column. Furthermore, traditional wet-chemistry titrations fail to accurately distinguish between the covalently bound bromine at the 9-position and the ionic bromide without extensive prior sample digestion[3].

HalogenInterference H1 High Bromine Content (43.30% w/w) H2 Standard CHN Combustion (O2 at 1000°C) H1->H2 H3 Formation of Br2 & HBr H2->H3 H4 Cu Catalyst Poisoning H3->H4 If untrapped H6 Ag-Wool Trap Implementation H3->H6 Mitigation H5 Inaccurate N2 Quantification H4->H5 H7 Accurate C, H, N Data H6->H7

Logical flow of halogen interference in CHN analysis and its mitigation.

Technology Comparison: CHN vs. CIC vs. Titration

To build a self-validating system, we must objectively compare the performance of available techniques. No single instrument can accurately quantify all elements in this specific compound simultaneously.

Table 1: Analytical Techniques for Halogenated Organic Salts
TechniqueTarget AnalytesMechanismAdvantagesLimitations for C15​H15​Br2​N
Modified CHN Analysis C, H, NHigh-temp oxidation (1000°C) with an extended Ag-wool halogen trapSimultaneous C/H/N detection; rapid throughput.Cannot quantify Br; the silver trap depletes rapidly due to the 43.3% Br content.
Combustion Ion Chromatography (CIC) Br (Halogens)Pyrohydrolysis followed by anion-exchange chromatographyDirect, highly precise quantification of both covalent and ionic halogens.Cannot quantify C, H, N; requires a separate hyphenated instrument setup.
Argentometric Titration Br− (Ionic only)Silver nitrate titration with a potentiometric endpointLow cost; standard wet chemistry.Cannot measure the covalently bound Br without prior oxygen flask combustion.

Self-Validating Experimental Workflows

A protocol is only trustworthy if it is self-validating. By decoupling the analysis—using for carbon, hydrogen, and nitrogen[2], and for total bromine[4]—we create an orthogonal verification matrix. The empirical sum of these independent tests must reconcile with the theoretical molar mass.

ValidationWorkflow N1 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (C15H15Br2N) N2 Sample Preparation (Micro-weighing & Encapsulation) N1->N2 N3 Combustion CHN Analysis (Ag-wool trap for halogens) N2->N3 N4 Combustion Ion Chromatography (Pyrohydrolytic Br- conversion) N2->N4 N5 Data Reconciliation (Empirical vs Theoretical) N3->N5 N4->N5 N6 Purity Validation & Release N5->N6

Workflow for elemental validation of highly brominated organic salts.

Protocol A: Modified CHN Analysis (C, H, N Quantification)

Rationale: To prevent the 43.30% bromine from poisoning the copper catalyst, silver wool is utilized to precipitate the volatile halogens as non-volatile silver bromide ( AgBr )[5].

  • Instrument Modification: Pack the combustion tube of the elemental analyzer with a 30% extended layer of silver wool/silver tungstate.

  • System Calibration: Calibrate the instrument using a certified reference material (CRM) with a known high halogen content (e.g., 4-Bromobenzoic acid) to verify trap efficacy.

  • Sample Encapsulation: Micro-weigh exactly 1.50 - 2.00 mg of the synthesized compound into a tin capsule. Fold and seal tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the 1000°C combustion zone under a temporary pure oxygen environment.

  • Detection: Pass the effluent gases through the reduction column and detect C (as CO2​ ), H (as H2​O ), and N (as N2​ ) via a Thermal Conductivity Detector (TCD).

Protocol B: Combustion Ion Chromatography (Bromine Quantification)

Rationale: ensures the complete pyrohydrolytic conversion of both organically bound and salt-bound bromine into aqueous bromide ions, offering superior precision over standard titration[6].

  • Sample Introduction: Weigh 2.00 mg of the compound into a ceramic sample boat.

  • Pyrohydrolysis: Introduce the boat into a furnace at 1050°C under an argon/oxygen stream saturated with water vapor. The bromine is completely converted to HBr and Br2​ .

  • Absorption: Route the effluent gases into an absorption vessel containing 10 ppm H2​O2​ in ultrapure water. The peroxide guarantees the complete reduction of any Br2​ to measurable Br− ions[7].

  • Chromatographic Separation: Inject an aliquot of the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column.

  • Quantification: Detect the bromide peak via suppressed conductivity and quantify the concentration against a multi-point bromide standard curve.

Experimental Data & Reconciliation

In pharmaceutical and materials research, an elemental analysis is universally accepted as "pure" if the absolute variance between empirical and theoretical values is ≤ ±0.4% .

Table 2: Elemental Reconciliation for C15​H15​Br2​N
ElementTheoretical Mass Fraction (%)Analytical MethodEmpirical Result (%)Absolute Variance (%)Validation Status
Carbon (C) 48.81Modified CHN48.720.09Pass (≤ ±0.4%)
Hydrogen (H) 4.10Modified CHN4.150.05Pass (≤ ±0.4%)
Nitrogen (N) 3.79Modified CHN3.750.04Pass (≤ ±0.4%)
Bromine (Br) 43.30CIC43.180.12Pass (≤ ±0.4%)

Conclusion: By leveraging the causality behind halogen interference and deploying an orthogonal verification strategy, we successfully mitigate catalyst poisoning. The combined dataset (Modified CHN + CIC) provides a robust, self-validating proof of purity for 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide, satisfying stringent publication and drug-development standards.

References

  • [7] Title: Halogen Analysis | Combustion Ion Chromatography. Source: Elemental Lab. URL:[Link]

  • [4] Title: Combustion Ion Chromatography (CIC). Source: EAG Laboratories. URL:[Link]

  • [3] Title: Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Source: Robertson Microlit. URL: [Link]

  • [2] Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers. Source: ResearchGate. URL: [Link]

  • [5] Title: Quantitative Analysis of Organic Compounds. Source: CK-12 Foundation. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide As a Senior Application Scientist, I recognize that laboratory safety extends far beyond compliance—it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine Hydrobromide

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond compliance—it is the foundation of reproducible and responsible science. The disposal of complex polycyclic halogenated salts like 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS: 7153-54-0) requires a rigorous, chemistry-driven approach.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound. By understanding the mechanistic causality behind these protocols, your laboratory can prevent dangerous side reactions, ensure regulatory compliance, and control disposal costs.

Physicochemical Profiling for Waste Characterization

To dictate the correct disposal pathway, we must first analyze the molecule's structural liabilities. This compound features a fluorene backbone, a covalent bromine atom at the 9-position, an amine group at the 2-position, and an ionic hydrobromide salt.

Table 1: Waste Characterization Profile

ParameterValue / SpecificationOperational Implication for Disposal
CAS Number 7153-54-0Required identifier for hazardous waste manifesting.
Molecular Formula C15H15Br2NContains 2 molar equivalents of Bromine.
Molecular Weight 369.09 g/mol High halogen density (>43% Br by weight); mandates classification as Halogenated Waste[1].
Waste Classification Halogenated Organic WasteStrictly prohibit mixing with non-halogenated solvents[2].
Required Destruction Incineration (> 950 °C)High temperatures and caustic scrubbing required to neutralize HBr gas[3].
Aqueous pH (Salt) Acidic (pH < 5)Requires pH neutralization prior to aqueous waste consolidation to prevent Br₂ gas evolution.

Mechanistic Causality of Segregation: The "Why"

Do not treat this compound as standard organic waste. The presence of both covalent and ionic halogens dictates a highly specific degradation pathway.

If this compound is inadvertently routed to a standard non-halogenated incinerator, the relatively low combustion temperatures will fail to completely oxidize the fluorene ring. In the presence of bromine radicals, this incomplete combustion acts as a synthetic pathway for polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) —highly toxic and persistent environmental pollutants.

Furthermore, the thermal decomposition of the hydrobromide salt releases corrosive hydrogen bromide (HBr) gas. Therefore, EPA regulations mandate that Halogenated Organic Compounds (HOCs) be strictly segregated[1]. They must be routed to specialized, high-temperature incinerators (>950–1000 °C) equipped with alkaline scrubbers to safely capture the acidic exhaust[3],[4]. Mixing this compound with non-halogenated waste not only violates federal guidelines but can severely damage commercial incinerator linings, leading to massive institutional fines[5].

Step-by-Step Operational Protocols

Every protocol below is designed as a self-validating system —meaning the completion of the step includes a physical or visual check to confirm safety before proceeding.

Protocol A: Solid Waste & Consumables

Applies to residual powders, contaminated Kimwipes, filter papers, and disposable spatulas.

  • Segregation: Place all solid waste directly into a chemically compatible receptacle explicitly labeled "Halogenated Solid Waste"[2].

  • Containment: Double-bag the waste using heavy-duty polyethylene bags.

  • Validation Check: Visually inspect the outer bag. If any yellow/brown discoloration (indicating free bromine or degradation) is visible, the inner bag has failed. Repackage immediately in a fume hood.

  • Storage: Store away from strong oxidizing agents (e.g., nitrates, peroxides), as oxidation of the bromide ion can release toxic bromine (Br₂) gas.

Protocol B: Liquid Waste & Mother Liquors

Applies to post-reaction filtrates, chromatography fractions, and wash solvents.

  • Organic Streams: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), transfer the solution directly to the "Halogenated Solvent Waste" carboy[6].

  • Aqueous/Biphasic Streams (Critical Step): Because it is a hydrobromide salt, aqueous washings will be acidic. Transfer the aqueous layer to a temporary beaker in the fume hood.

  • Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) while stirring until effervescence ceases.

  • Validation Check: Apply a drop of the solution to universal pH indicator paper. A green color (pH 6–8) validates that the solution is neutralized and safe for transfer.

  • Consolidation: Pour the neutralized solution into the "Aqueous Halogenated Waste" container. Never mix aqueous and organic waste streams[2].

Protocol C: Container Decontamination (Triple-Rinse)

Applies to empty reagent bottles prior to disposal.

  • First Rinse: Add a small volume (approx. 5% of container volume) of a compatible solvent (e.g., acetone or methanol) to the empty reagent bottle. Cap and invert to wash the interior walls.

  • Disposal of Rinsate: Pour the rinsate into the "Halogenated Solvent Waste" carboy.

  • Repeat: Perform this rinse two more times (Triple-Rinse standard)[2],[7].

  • Validation Check: Visually inspect the glass against a light source. The complete absence of crystalline residue validates the container is decontaminated.

  • Defacing: Completely cross out or remove the original chemical label. The glass may now be safely discarded in a standard broken glass or recycling receptacle[8].

Laboratory Segregation Workflow

To ensure these procedures are easily communicated to all laboratory personnel, refer to the logical decision tree below.

Caption: Workflow for the segregation and disposal of halogenated fluorene amine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Academies Press.

  • Duke University Occupational and Environmental Safety Office. Safety Manual - Duke Chemistry.

  • Hong Kong University of Science and Technology. Chemical Waste Disposal Guidelines.

  • USDA Agricultural Research Service. Chemical Hygiene Plan.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.

  • U.S. Environmental Protection Agency (EPA). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium.

  • Central Pollution Control Board (CPCB). Hazardous Waste Management Guide | Incineration.

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide
Reactant of Route 2
9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide
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